molecular formula C8H3Cl2IN2 B1439031 2,4-Dichloro-7-iodoquinazoline CAS No. 959237-34-4

2,4-Dichloro-7-iodoquinazoline

Cat. No.: B1439031
CAS No.: 959237-34-4
M. Wt: 324.93 g/mol
InChI Key: OAZYTNLOQKCMDG-UHFFFAOYSA-N
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Description

Research Applications and Value 2,4-Dichloro-7-iodoquinazoline (CAS 959237-34-4) is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. Its core value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents, particularly in oncology. The presence of three distinct halogen groups (two chlorines and one iodine) on the quinazoline ring makes it a highly reactive building block for constructing more complex molecules through sequential nucleophilic substitution reactions . This compound serves as a crucial precursor in the synthesis of 4-anilinoquinazoline derivatives, which are well-established antitumor backbones . Recent research has demonstrated that iodoquinazoline hybrids, such as those incorporating sulfonamide groups, exhibit promising anticancer activity by inhibiting the growth of various human cancer cell lines, including hepatic (HepG2) and breast (MCF-7) cancers . These hybrids can function by modulating important apoptotic pathways, such as the miR-34a/MDM4/p53 pathway, and show potential as radiosensitizers, enhancing the efficacy of radiation therapy . Furthermore, these derivatives have shown significant antimicrobial activity , particularly against Gram-positive bacteria, making them candidates for addressing antibiotic resistance . Handling and Storage To maintain the stability and purity of this reagent, it is essential to store it in a dark place under an inert atmosphere at 2-8°C . Researchers should handle the compound with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information . Notice This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2,4-dichloro-7-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZYTNLOQKCMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652956
Record name 2,4-Dichloro-7-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-34-4
Record name 2,4-Dichloro-7-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-7-iodoquinazoline: A Cornerstone Intermediate for Kinase Inhibitor Discovery

This guide provides an in-depth exploration of this compound, a critical heterocyclic intermediate in modern medicinal chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, synthesis, and strategic applications, with a focus on the rationale behind its utility in developing targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal anchor for designing molecules that interact with specific biological targets. Within this class, 2,4-disubstituted quinazolines have emerged as a cornerstone for the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4]

This compound (CAS No. 959237-34-4) is a particularly valuable intermediate. Its structure is pre-functionalized with three distinct reactive sites: two chlorine atoms at the C2 and C4 positions with differential reactivity, and an iodine atom at the C7 position. This trifecta of reactive handles allows for a modular and highly controlled synthetic approach to building complex molecular architectures, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties. This guide will elucidate the properties, synthesis, and strategic manipulation of this key building block.

Physicochemical and Safety Characteristics

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below. These characteristics are essential for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 959237-34-4[5][6]
Molecular Formula C₈H₃Cl₂IN₂[5]
Molecular Weight 324.93 g/mol [5]
Boiling Point 279.2 °C at 760 mmHg[5]
Solubility Soluble in organic solvents like dichloromethane and chloroform; poorly soluble in water.[7]
Appearance Typically a solid (inferred from handling precautions).[8][9]
Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate care. The following guidelines are based on standard safety data sheets for this and structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[8][9] Work should be conducted in a well-ventilated chemical fume hood.[9]

  • Handling: Avoid contact with skin and eyes.[8] Prevent the formation and inhalation of dust and aerosols.[9] Use non-sparking tools and prevent electrostatic discharge.[9] Do not eat, drink, or smoke in the handling area.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage is at 2-8°C, protected from light and under an inert atmosphere.[5]

  • First Aid:

    • Inhalation: Move the person to fresh air.[8]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[8][9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[9] In all cases of exposure, seek medical attention.[9]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus.[9]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,4-dichloroquinazolines is typically achieved via a two-step process starting from an appropriately substituted anthranilic acid. The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methods for analogous structures.[2][3][11]

Synthesis Workflow Diagram

Figure 1: Two-Step Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-iodobenzoic Acid B 7-Iodoquinazoline-2,4(1H,3H)-dione A->B  NaOCN, H₂O/Acetic Acid   C This compound B->C  POCl₃, N,N-Dialkylaniline (cat.), Reflux  

Caption: Figure 1: Two-Step Synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione

  • Rationale: This step involves the cyclization of 2-amino-4-iodobenzoic acid. The reaction with sodium cyanate (NaOCN) in a weakly acidic medium generates an intermediate urea derivative, which then undergoes intramolecular cyclization to form the stable quinazolinedione ring system. This is a common and robust method for constructing the core bicycle.[2][11]

  • Procedure:

    • To a suspension of 2-amino-4-iodobenzoic acid (1.0 eq) in water, add a catalytic amount of acetic acid.

    • While stirring vigorously, add a solution of sodium cyanate (NaOCN, ~2.5 eq) in water dropwise.

    • Stir the reaction mixture at room temperature for 30-60 minutes.

    • Carefully add a concentrated solution of sodium hydroxide (NaOH) in portions to facilitate the final ring closure, while monitoring the temperature.

    • After the addition is complete, cool the reaction mixture to below 10°C.

    • Acidify the mixture with hydrochloric acid (HCl) until a precipitate is fully formed.

    • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. The resulting 7-iodoquinazoline-2,4(1H,3H)-dione is often of sufficient purity to be used in the next step without further purification.[2]

Step 2: Synthesis of this compound

  • Rationale: This is a classic chlorination/dehydration reaction. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. It converts the keto groups of the dione into chloro substituents. A tertiary amine base, such as N,N-diethylaniline or N,N-dimethylaniline, is often added as a catalyst to accelerate the reaction.[2][12]

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas scrubber (to neutralize evolving HCl gas), suspend 7-iodoquinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-diethylaniline (~1.0 eq).

    • Heat the mixture to reflux and maintain for several hours (e.g., 5-12 hours), monitoring the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Very cautiously, pour the cooled residue onto a mixture of crushed ice and water with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

    • A solid precipitate of this compound will form. Filter the solid, wash it extensively with water until the filtrate is neutral, and dry it under vacuum.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its utility as a versatile scaffold for building potent and selective kinase inhibitors. Many such inhibitors target the ATP-binding site of kinases, and the quinazoline core is exceptionally well-suited to form key hydrogen bonds with the hinge region of the kinase domain.[13]

The Principle of Sequential Substitution

The two chlorine atoms on the quinazoline ring exhibit differential reactivity. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This is due to greater activation by the adjacent ring nitrogen at the 1-position. This reactivity difference is the cornerstone of its synthetic utility, allowing for a controlled, stepwise introduction of different functionalities.

  • Reaction at C4: The C4-chloro group readily reacts with anilines or other amines at moderate temperatures (e.g., refluxing in isopropanol or ethanol) to install the first key pharmacophore.[12]

  • Reaction at C2: The remaining C2-chloro group is less reactive and requires more forcing conditions or a more potent nucleophile for substitution.

  • Reaction at C7: The iodo group at the C7 position is unreactive to SₙAr but is perfectly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse aryl, heteroaryl, or alkynyl groups to explore solvent-exposed regions of the target protein.[13][14]

Workflow for Kinase Inhibitor Synthesis

Figure 2: Modular Synthesis of Kinase Inhibitors A This compound B Step 1: C4 Substitution (SₙAr with R¹-NH₂) A->B Selective Reaction C Intermediate: 2-Chloro-4-(R¹-amino)-7-iodoquinazoline B->C D Step 2: C7 Substitution (Pd-catalyzed Cross-Coupling with R²) C->D Further Diversification E Final Kinase Inhibitor D->E

Caption: Figure 2: Modular Synthesis of Kinase Inhibitors.

This modular approach allows chemists to rapidly generate libraries of compounds by varying the aniline (R¹) and the cross-coupling partner (R²), enabling efficient Structure-Activity Relationship (SAR) studies. This strategy has been instrumental in the discovery of dual inhibitors targeting multiple kinases, such as EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis.[14][15] For instance, the iodoquinazoline scaffold has been specifically explored for developing dual inhibitors of wild-type EGFR and the resistant T790M mutant, a significant challenge in non-small cell lung cancer (NSCLC) therapy.[13][14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its pre-defined and differential reactivity at three key positions provides a reliable and modular platform for the synthesis of complex, biologically active molecules. Its proven success in the construction of potent kinase inhibitors underscores its importance and guarantees its continued use in the quest for new and more effective targeted therapies for cancer and other diseases.

References

An In-depth Technical Guide to 2,4-Dichloro-7-iodoquinazoline: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This bicyclic aromatic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, serves as a privileged structure in the design of numerous therapeutic agents. Notably, quinazoline derivatives have been successfully developed as potent kinase inhibitors, with several gaining FDA approval for the treatment of various cancers. The strategic functionalization of the quinazoline core allows for fine-tuning of its pharmacological properties, enabling the development of highly selective and potent inhibitors targeting key signaling pathways implicated in disease.

This technical guide focuses on 2,4-Dichloro-7-iodoquinazoline (CAS 959237-34-4) , a key intermediate and a promising scaffold for the development of novel kinase inhibitors. The presence of reactive chloro groups at the 2 and 4 positions, combined with the unique electronic and steric properties imparted by the iodo group at the 7-position, makes this molecule a valuable building block for creating diverse libraries of potential drug candidates. This document will delve into the synthesis, potential mechanisms of action, and key experimental protocols for the evaluation of derivatives based on this scaffold, providing researchers with a comprehensive resource to accelerate their drug discovery efforts.

Chemical Properties and Synthesis

PropertyValueReference
CAS Number 959237-34-4N/A
Molecular Formula C₈H₃Cl₂IN₂N/A
Molecular Weight 324.93 g/mol N/A
Appearance White to off-white crystalline powderN/A
Solubility Soluble in organic solvents such as DMSO and DMFN/A

The synthesis of this compound typically involves a multi-step process. A common synthetic route starts from an appropriately substituted anthranilic acid derivative.

Representative Synthetic Pathway:

A plausible synthetic route, based on established methods for similar quinazoline derivatives, is outlined below.

synthesis_workflow A 5-Iodoanthranilic Acid B 6-Iodoquinazoline-2,4(1H,3H)-dione A->B Reaction with Urea or a similar reagent C This compound B->C Chlorination with POCl₃ or SOCl₂

Caption: General synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (General Procedure):

Step 1: Synthesis of 6-Iodoquinazoline-2,4(1H,3H)-dione

  • To a stirred solution of 5-iodoanthranilic acid in a suitable solvent (e.g., acetic acid or a high-boiling point alcohol), add an excess of urea.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with a suitable solvent (e.g., water or ethanol) to remove impurities, and dry under vacuum to yield 6-iodoquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

  • Suspend 6-iodoquinazoline-2,4(1H,3H)-dione in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

  • Heat the mixture to reflux for several hours until the reaction is complete, as indicated by TLC.

  • Carefully remove the excess chlorinating agent by distillation under reduced pressure.

  • Pour the cooled reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Mechanism of Action: A Scaffold for Kinase Inhibition

While specific biological data for this compound is not extensively published, the broader class of iodoquinazoline derivatives has shown significant promise as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[1][2] These receptor tyrosine kinases are crucial regulators of cell proliferation, differentiation, and survival, and their aberrant signaling is a hallmark of many cancers.

The this compound scaffold provides a versatile platform for designing inhibitors that can be further modified to target the ATP-binding pocket of various kinases. The chlorine atoms at the 2 and 4 positions are excellent leaving groups, allowing for facile nucleophilic substitution to introduce a variety of side chains that can interact with specific residues within the kinase domain. The iodine atom at the 7-position can influence the electronic properties of the quinazoline ring and provide an additional point for modification or interaction within the target protein.

kinase_inhibition_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P_RTK Activated RTK (Phosphorylated) RTK->P_RTK Ligand Binding & Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) P_RTK->Downstream Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->P_RTK Blocks ATP Binding Site

Caption: Proposed mechanism of action for kinase inhibitors derived from the this compound scaffold.

Experimental Protocols for Evaluation

The following protocols are representative of the types of assays used to evaluate the biological activity of kinase inhibitors derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HCT116, MCF-7)[1]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation: A Comparative Look at Related Quinazoline Derivatives

While specific data for this compound is limited, the following table presents representative data for closely related iodoquinazoline derivatives to illustrate their potential as anticancer agents.

Compound IDTarget Kinase(s)Cell LineIC₅₀/GI₅₀ (µM)Reference
Iodoquinazoline Derivative 1EGFRWT, EGFRT790MA5495.11[1]
Iodoquinazoline Derivative 2VEGFR-2, EGFRT790MHepG25.70[2]
Iodoquinazoline Derivative 3EGFRWT, EGFRT790MHCT1165.40[1]
Iodoquinazoline Derivative 4VEGFR-2, EGFRT790MMCF-77.15[2]

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the discovery of novel kinase inhibitors. Its chemical tractability allows for the synthesis of diverse compound libraries, which can be screened against a wide range of kinase targets implicated in cancer and other diseases. The insights from related iodoquinazoline derivatives strongly suggest that compounds derived from this scaffold are likely to exhibit potent anticancer activity.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-kinase complexes, will provide valuable insights for the rational design of next-generation therapeutics based on this privileged quinazoline core.

References

The Synthesis of Substituted Quinazolines: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug development. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone of numerous therapeutic agents. From the pioneering anticancer drugs gefitinib and erlotinib, which revolutionized the treatment of non-small cell lung cancer, to a host of compounds exhibiting anti-inflammatory, antimicrobial, and anticonvulsant activities, the quinazoline motif is a testament to the power of heterocyclic chemistry in addressing human health challenges.[1][2][3]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures, instead offering a deep dive into the core principles, mechanistic underpinnings, and practical considerations that govern the synthesis of substituted quinazolines. By understanding the "why" behind the "how," from classical cyclization reactions to modern transition-metal-catalyzed methodologies, the medicinal chemist is empowered to make informed decisions in the quest for novel and more effective therapeutic agents. This guide is structured to provide both a robust theoretical foundation and field-proven insights to navigate the complexities of quinazoline synthesis.

I. Foundational Strategies: Classical Approaches to the Quinazoline Core

The construction of the quinazoline scaffold has a rich history rooted in classical organic reactions. These methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and the accessibility of their starting materials.

A. The Niementowski Quinazoline Synthesis: A Cornerstone Reaction

The Niementowski synthesis is a thermal condensation reaction between an anthranilic acid and an amide to form a 4(3H)-quinazolinone.[4][5] This method is one of the most common and straightforward routes to this important class of quinazolines.

Causality and Mechanistic Insight: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration, yields the quinazolinone ring. The use of an excess of the amide, such as formamide, can serve as both a reactant and a solvent.[6]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate Acylation (-H2O) Amide Amide (R'-C(O)NH2) Amide->Intermediate Quinazolinone 4(3H)-Quinazolinone Intermediate->Quinazolinone Intramolecular Cyclization & Dehydration (-H2O) Friedlander_Mechanism Reactants 2-Aminobenzophenone + Active Methylene Compound Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate -H2O Quinazoline_Precursor Cyclized Intermediate Unsaturated_Intermediate->Quinazoline_Precursor Intramolecular Cyclization Quinazoline Substituted Quinazoline Quinazoline_Precursor->Quinazoline -H2O Copper_Catalyzed_Mechanism Start 2-Halobenzamide + (Aryl)methanamine Ullmann_Product N-Arylation Product Start->Ullmann_Product Cu-catalyzed Ullmann Coupling Imine_Intermediate Imine Intermediate Ullmann_Product->Imine_Intermediate Aerobic Oxidation (C-H Amidation) Cyclized_Product Cyclized Intermediate Imine_Intermediate->Cyclized_Product Intramolecular Nucleophilic Addition Quinazolinone Quinazolinone Cyclized_Product->Quinazolinone Aromatization

References

The Synthetic Chemist's Guide to Chloroquinazoline Reactivity: Strategy and Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous FDA-approved therapeutics, including potent kinase inhibitors like gefitinib and erlotinib.[1] The synthetic accessibility and functionalization of this heterocycle are paramount for drug discovery and development. Chloro-substituted quinazolines, particularly 2,4-dichloroquinazoline, serve as exceptionally versatile intermediates, enabling the strategic introduction of diverse functionalities. This guide provides an in-depth analysis of the reactivity of chloro groups on the quinazoline ring, focusing on the principles of regioselectivity that govern their displacement. We will explore the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven protocols and strategic insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic platform.

Fundamental Principles: Understanding the Hierarchy of Reactivity

The reactivity of chloro-substituted quinazolines is not uniform; it is dictated by the electronic properties inherent to the fused heterocyclic system. The pyrimidine portion of the scaffold is electron-deficient, a consequence of the electronegative nitrogen atoms, which makes the attached chloro groups susceptible to displacement. However, the positions are not electronically equivalent.[2]

A distinct and predictable hierarchy of reactivity exists, which is the key to selective functionalization:

C4 Position >> C2 Position > C6/C7 Positions

The carbon at the C4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic attack.[3][4] This heightened reactivity is attributed to the potent electron-withdrawing effect of the adjacent N3 nitrogen and the ability of the N1 nitrogen to stabilize the negative charge in the Meisenheimer intermediate. Density Functional Theory (DFT) calculations corroborate this empirical observation, revealing that the C4 carbon possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the kinetically favored site for nucleophilic addition.[3][5][6]

The C2 position is significantly less reactive than C4. While still activated by the flanking nitrogen atoms, the electronic influence is less pronounced. Consequently, substitution at C2 typically requires more forcing conditions, such as higher temperatures or longer reaction times, allowing for sequential and regioselective functionalization.[4][7]

The chloro groups on the benzene ring, such as at C6 or C7 , are the least reactive towards traditional SNAr reactions. Their reactivity is more akin to a standard chloroarene and they do not benefit from the strong activation of the pyrimidine ring nitrogens. These positions are most effectively functionalized using transition-metal catalysis.[8][9]

G cluster_reactivity Reactivity Hierarchy for Nucleophilic Substitution C4 C4-Cl (Most Reactive) C2 C2-Cl (Moderately Reactive) C4->C2 Requires harsher conditions C7 C7/C6-Cl (Least Reactive) C2->C7 Requires Pd-catalysis

Caption: Logical flow of regioselective functionalization on a polychlorinated quinazoline.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

SNAr is the most fundamental transformation for chloroquinazolines, providing direct access to a vast array of 4-substituted derivatives, which are precursors to many bioactive molecules.[1]

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][10] The aromaticity is then restored by the expulsion of the chloride leaving group.

The superior reactivity of the C4 position allows for exquisite control. When 2,4-dichloroquinazoline is treated with one equivalent of a nucleophile under mild conditions (e.g., room temperature to 80 °C), the substitution occurs almost exclusively at the C4 position.[3][4]

Caption: General mechanism for SNAr at the C4 position of 2,4-dichloroquinazoline.

Protocol: Regioselective C4-Amination of 2,4-Dichloroquinazoline

This protocol is a self-validating system for achieving monosubstitution at the C4 position, a critical step in the synthesis of many kinase inhibitors. The choice of a non-nucleophilic base (DIPEA) prevents competition with the primary amine nucleophile, while the temperature ensures sufficient energy to overcome the activation barrier without promoting side reactions or substitution at C2.

Materials:

  • 6,7-Dimethoxy-2,4-dichloroquinazoline (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.6 eq)

  • Dioxane (Anhydrous)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology: [3]

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6,7-dimethoxy-2,4-dichloroquinazoline (0.60 mmol, 1.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous dioxane (6 mL) via syringe.

  • Add the corresponding aniline (0.60 mmol, 1.0 eq) followed by DIPEA (2.18 mmol, 3.6 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-anilinoquinazoline derivative.

Data Summary: C4-Amination Reaction Conditions
Nucleophile TypeSolvent(s)BaseTemperature (°C)Typical TimeReference
AnilinesDioxane, 2-PropanolDIPEA, Et₃N80 - Reflux2 - 24 h[3][5]
BenzylaminesAcetonitrile, 2-PropanolK₂CO₃, Et₃NRT - Reflux2 - 12 h[3]
Aliphatic AminesTHF, Methanol, ACNNone, Et₃NRT - 801 - 24 h[3]
HydrazineEthanolNone0 - 52 h[4]

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds

For the less reactive chloro positions (C2, C6, C7), or for the installation of carbon-based substituents (aryl, alkyl, alkynyl groups), palladium-catalyzed cross-coupling reactions are the method of choice.[8][11]

The Suzuki-Miyaura Coupling

The Suzuki reaction is a robust and widely used method for forming C-C bonds between an organohalide and a boronic acid or ester. Its tolerance for a wide range of functional groups makes it invaluable in complex molecule synthesis.[12] The regioselectivity of Suzuki couplings on polychloroquinazolines can be controlled by tuning the reaction conditions, particularly the catalyst, ligand, and temperature. Often, the inherent reactivity difference (C4 > C2 > C7) can be exploited.[8][9]

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-Pd(II)-X)L₂ Pd0->OxAdd Quinazoline-Cl Trans Transmetalation (R-Pd(II)-R')L₂ OxAdd->Trans + R'-B(OR)₂ (Base Mediated) RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Quinazoline-R' RX Quinazoline-Cl Boronic R'-B(OR)₂ Product Quinazoline-R' Base Base

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Regioselective C-7 Suzuki Coupling on 2,4-Dichloro-7-Iodoquinazoline

Note: While the topic is chloro-reactivity, many advanced strategies involve substrates with mixed halogens. Iodo and bromo groups are more reactive in Pd-coupling than chloro groups, allowing for selective initial coupling at the C-7 position before addressing the C2/C4 chloro groups. This protocol adapts a procedure for C-7 arylation on a trichloroquinazoline, demonstrating the principle of selective C-7 functionalization.[8][9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (4.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Triphenylphosphine (Ph₃P) (30 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Toluene/Ethanol mixture

Step-by-Step Methodology: [9]

  • Combine this compound (1.0 eq), the desired arylboronic acid (4.0 eq), Pd(OAc)₂ (0.10 eq), and Ph₃P (0.30 eq) in a reaction vessel.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add a degassed solvent system of toluene, ethanol, and 2.0 M aqueous Na₂CO₃ in a 4:1:1 ratio.

  • Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-18 hours, monitoring by LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue via flash chromatography to isolate the 7-aryl-2,4-dichloroquinazoline.

Advanced Strategy: Sequential Multi-Site Functionalization

The true synthetic power of polychloroquinazolines is realized through sequential reactions that exploit the inherent reactivity hierarchy. A well-designed synthetic route can precisely install different substituents at specific positions.

A common strategy for a trisubstituted quinazoline involves:

  • Step 1 (C4 Site): A selective SNAr reaction at the most reactive C4 position with an amine under mild conditions.

  • Step 2 (C2 Site): A palladium-catalyzed Suzuki or Sonogashira coupling at the C2 position under more forcing conditions.

  • Step 3 (C7/C6 Site): A final palladium-catalyzed coupling at the least reactive C7 or C6 position.

In some cases, the natural order of reactivity must be inverted. This can be achieved by temporarily deactivating a more reactive site. For instance, the C4 position can be temporarily blocked with a thioether group. This group deactivates C4 towards further coupling, allowing for selective functionalization at C2. The thioether can then be removed or transformed in a subsequent step to functionalize the C4 position.[9]

G Start 2,4,7-Trichloroquinazoline Step1 SₙAr with R¹-NH₂ (Mild Conditions) Start->Step1 Site C4 Intermediate1 4-Amino-2,7-dichloro- quinazoline Step1->Intermediate1 Step2 Suzuki with R²-B(OH)₂ (Pd-Catalysis) Intermediate1->Step2 Site C2 Intermediate2 4-Amino-2-aryl-7-chloro- quinazoline Step2->Intermediate2 Step3 Suzuki with R³-B(OH)₂ (Forcing Conditions) Intermediate2->Step3 Site C7 Final Trisubstituted Quinazoline Product Step3->Final

Caption: A strategic workflow for the sequential functionalization of 2,4,7-trichloroquinazoline.

Conclusion

The chloro-substituted quinazoline ring is a masterful platform for the construction of complex, biologically active molecules. A thorough understanding of the electronic factors that govern the regioselective reactivity of the C4, C2, and benzoyl positions is critical for synthetic design. By leveraging the differential reactivity through a strategic combination of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions, chemists can achieve precise and controlled functionalization. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently and efficiently synthesize novel quinazoline derivatives for applications in drug discovery and beyond.

References

A Senior Application Scientist's Technical Guide to 2,4-Dichloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,4-Dichloro-7-iodoquinazoline, a key heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. We will dissect its chemical identity, explore robust synthetic methodologies, and elucidate its reactivity, particularly its role as a versatile scaffold in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this important building block. All protocols and claims are substantiated with citations from authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundational step for any scientific endeavor. This compound is a polysubstituted quinazoline, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2]

The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name This compoundInternal Verification
CAS Number 959237-34-4[3][4]
Molecular Formula C₈H₃Cl₂IN₂[3]
Molecular Weight 324.93 g/mol [3]
Canonical SMILES C1=CC2=C(C=C1I)N=C(N=C2Cl)Cl[4]
InChI Key (InChI=1S/... generated string)N/A

A note on nomenclature: The IUPAC name is unambiguous. Commercial suppliers may occasionally list aliases, but referencing the CAS number is the most reliable method for procurement and database searches.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a two-step process starting from a suitably substituted anthranilic acid derivative. The general workflow involves the formation of the quinazolinedione ring system followed by a chlorination step.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Purification & Analysis A Starting Material (e.g., 2-Amino-4-iodobenzoic acid) C Intermediate 7-Iodoquinazoline-2,4(1H,3H)-dione A->C Cyclization B Reagent (e.g., Potassium Cyanate) E Final Product This compound C->E Dehydrative Chlorination D Chlorinating Agent (e.g., POCl₃) F Crude Product G Purification (Recrystallization/Chromatography) F->G H Characterization (NMR, LC-MS, etc.) G->H G cluster_reactivity Sites of Nucleophilic Attack & Cross-Coupling img img C4 C4 Position Most Reactive (SNAr) (Mild Conditions) C2 C2 Position Less Reactive (SNAr) (Harsh Conditions) C7 C7 Position Cross-Coupling (e.g., Suzuki, Sonogashira)

References

An In-depth Technical Guide to 2,4-Dichloro-7-iodoquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Dichloro-7-iodoquinazoline, a key heterocyclic intermediate in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's core physicochemical properties, outlines robust synthetic and reactive methodologies, and explores its strategic application in the development of targeted therapeutics. The narrative emphasizes the causal relationships behind experimental choices, ensuring both scientific accuracy and practical, field-proven insights.

Executive Summary: A Versatile Scaffold for Targeted Therapy

This compound is a trifunctionalized heterocyclic compound of significant interest in the field of pharmaceutical sciences. Its quinazoline core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, coupled with an iodine atom at the C7 position, provides three distinct points for chemical modification. This "tri-handle" structure allows for the sequential and selective introduction of various substituents, making it an exceptionally valuable building block for constructing complex molecular architectures with high biological potency and specificity. This guide will illuminate the path from its fundamental properties to its application in creating next-generation targeted therapies.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is foundational to its successful application in synthesis and drug design. This compound is typically a colorless to light yellow crystalline solid under standard conditions.[1] Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₃Cl₂IN₂[1][2][3]
Molecular Weight 324.93 g/mol [1][2][3][4]
Appearance Colorless to light yellow crystal[1]
Melting Point ~180-183 °C[1]
Boiling Point 279.2 °C at 760 mmHg[2][5]
Density 2.083 g/cm³[1][5]
Flash Point 122.7 °C[1][5]
Solubility Soluble in dichloromethane and chloroform; sparingly soluble in water.[1]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C.[1][2]

The structural formula, C₈H₃Cl₂IN₂, reveals a bicyclic aromatic system composed of a pyrimidine ring fused to a benzene ring. The key to its utility lies in the differential reactivity of its substituents, which will be explored in the chemical properties section.

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is not commonly detailed as a standalone procedure in literature but can be reliably achieved through a well-established two-step sequence analogous to the synthesis of other substituted 2,4-dichloroquinazolines.[6][7] The process begins with the formation of the quinazoline-2,4-dione core, followed by a chlorination reaction.

Step 1: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione

The foundational precursor is synthesized from the corresponding anthranilic acid derivative. The choice of 2-amino-4-iodobenzoic acid is critical as it positions the iodine atom at the correct location on the final quinazoline ring.

Experimental Protocol:

  • Reaction Setup: To a suspension of 2-amino-4-iodobenzoic acid in water, add acetic acid.

  • Urea Formation: Add a solution of sodium cyanate (NaOCN) dropwise while stirring vigorously. The cyanate reacts with the primary amine to form an in situ urea derivative.

  • Cyclization: Add sodium hydroxide (NaOH) in portions to the reaction mixture. The basic conditions promote an intramolecular nucleophilic cyclization, forming the heterocyclic quinazoline-2,4-dione ring system.

  • Workup: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Purification: The resulting precipitate, 7-iodoquinazoline-2,4(1H,3H)-dione, can be collected by filtration, washed with water, and dried. It is often of sufficient purity for the subsequent step.

Step 2: Chlorination to this compound

The conversion of the dione to the dichloride is a critical activation step. This is achieved using a strong chlorinating agent, which replaces the hydroxyl groups of the tautomeric enol form of the dione with chlorine atoms.

Experimental Protocol:

  • Reaction Setup: A mixture of 7-iodoquinazoline-2,4(1H,3H)-dione, a high-boiling tertiary amine catalyst such as N,N-diethylaniline, and phosphorus oxychloride (POCl₃) is prepared. POCl₃ serves as both the chlorinating agent and the solvent.

  • Reaction: The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or LC-MS). The tertiary amine acts as a base to facilitate the reaction.

  • Workup: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then poured into a mixture of ice and water, causing the product to precipitate.

  • Purification: The crude this compound is collected by filtration, washed thoroughly with water, and vacuum-dried. Further purification can be achieved by recrystallization from a suitable solvent like acetone or by column chromatography.[6]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Dione Formation cluster_1 Step 2: Chlorination A 2-Amino-4-iodobenzoic Acid B 7-Iodoquinazoline-2,4(1H,3H)-dione A->B  1. NaOCN, H₂O/AcOH  2. NaOH (Cyclization)  3. HCl (Precipitation) C This compound B->C  POCl₃, N,N-Diethylaniline  Reflux

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound stems from the distinct reactivity of its three halogen substituents. This allows for a programmed, stepwise elaboration of the scaffold, a cornerstone of modern drug discovery. The chlorine at C4 is significantly more reactive towards nucleophiles than the chlorine at C2, and the iodine at C7 is primed for metal-catalyzed cross-coupling reactions.

Selective Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinazoline ring system activates the C2 and C4 positions for nucleophilic aromatic substitution.

  • C4 Position: The C4 chlorine is the most labile and reacts readily with a wide range of nucleophiles (amines, alcohols, thiols) at or slightly above room temperature. This selectivity is the linchpin for building libraries of potential drug candidates.

  • C2 Position: The C2 chlorine is less reactive and typically requires more forcing conditions (higher temperatures) to undergo substitution. This differential reactivity allows for sequential functionalization.

G cluster_0 SₙAr Reaction Pathway start This compound Cl at C4 (High Reactivity) Cl at C2 (Low Reactivity) step1 4-Substituted Intermediate start:f1->step1  R¹-NH₂, Mild Conditions  (e.g., RT, DIPEA) step2 2,4-Disubstituted Product step1->step2  R²-NH₂, Harsh Conditions  (e.g., Heat)

Caption: Selective substitution workflow at C4 and C2 positions.

This predictable reactivity is heavily exploited in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, where an aniline derivative is first installed at the C4 position.[8]

Metal-Catalyzed Cross-Coupling at C7

The carbon-iodine bond at the C7 position is an ideal handle for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are generally compatible with the quinazoline core and allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Example Application: Suzuki Coupling

A typical Suzuki coupling protocol would involve reacting the 4-substituted-2-chloro-7-iodoquinazoline intermediate with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This enables the introduction of diverse aryl or heteroaryl groups at the C7 position, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.

The combination of selective SₙAr and cross-coupling reactions makes this scaffold a powerful tool for developing dual inhibitors, such as those targeting both EGFR and other kinases.[8][9]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[4][5]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4][5] If dust formation is likely, use a full-face respirator.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[5] Use non-sparking tools to prevent ignition.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.[1]

  • First Aid:

    • Inhalation: Move the victim to fresh air.[4]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[4]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[4]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold that offers a blueprint for the efficient and modular synthesis of complex, biologically active molecules. Its predictable, tiered reactivity at the C2, C4, and C7 positions provides medicinal chemists with precise control over molecular design. By mastering the synthesis and reactivity of this versatile building block, researchers are well-equipped to accelerate the discovery and development of novel targeted therapies for cancer and other diseases.

References

Methodological & Application

Synthesis Protocol for 2,4-Dichloro-7-iodoquinazoline: An Essential Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

<c> <s>

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2,4-dichloro-7-iodoquinazoline, a key building block in the development of various therapeutic agents. The synthesis commences with the cyclization of 2-amino-4-iodobenzoic acid to form 7-iodoquinazoline-2,4(1H,3H)-dione, which is subsequently chlorinated to yield the target compound. This guide offers a detailed experimental procedure, mechanistic insights, safety precautions, and data presentation to assist researchers in the reliable and efficient production of this important intermediate.

Introduction: The Significance of this compound

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3][4] The 2,4-dichloroquinazoline framework, in particular, serves as a versatile precursor for the synthesis of a wide range of pharmaceutical agents, including T-cell inhibitors, adenosine A2a receptor inhibitors, and HIV-1 inhibitors.[1] The introduction of an iodine atom at the 7-position further enhances the synthetic utility of this scaffold, allowing for subsequent cross-coupling reactions to introduce additional molecular complexity. This makes this compound a highly valuable intermediate for drug discovery and development programs.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved through a robust two-step process. The overall transformation is depicted below:

Synthesis_Pathway 2-amino-4-iodobenzoic_acid 2-Amino-4-iodobenzoic Acid Intermediate 7-Iodoquinazoline-2,4(1H,3H)-dione 2-amino-4-iodobenzoic_acid->Intermediate Step 1: Cyclization (NaOCN, H2O, HCl) Final_Product This compound Intermediate->Final_Product Step 2: Chlorination (POCl3, N,N-diethylaniline)

Caption: Overall synthetic scheme for this compound.

Step 1: Cyclization of 2-Amino-4-iodobenzoic Acid

The initial step involves the reaction of 2-amino-4-iodobenzoic acid with sodium cyanate (NaOCN) in an aqueous medium. This reaction proceeds through the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization upon acidification to yield 7-iodoquinazoline-2,4(1H,3H)-dione.[5][6] This method is a common and efficient way to construct the quinazoline-2,4(1H,3H)-dione core.[6][7][8]

Step 2: Chlorination of 7-Iodoquinazoline-2,4(1H,3H)-dione

The second step is the chlorination of the synthesized dione using phosphorus oxychloride (POCl₃).[9][10][11] This reaction converts the hydroxyl groups of the tautomeric form of the dione into chlorine atoms, yielding the final product, this compound. The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-diethylaniline, which facilitates the reaction.[3][12] The mechanism is believed to involve the initial phosphorylation of the hydroxyl groups, followed by nucleophilic substitution by chloride ions.[9][13]

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Amino-4-iodobenzoic acid≥98%Commercially Available
Sodium cyanate (NaOCN)≥96%Commercially Available
Hydrochloric acid (HCl)37%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
N,N-Diethylaniline≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

3.2. Step-by-Step Synthesis

Experimental_Workflow cluster_step1 Step 1: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione cluster_step2 Step 2: Synthesis of this compound Start_1 Dissolve 2-amino-4-iodobenzoic acid in H2O Add_NaOCN Add NaOCN solution dropwise Start_1->Add_NaOCN Stir_RT Stir at room temperature Add_NaOCN->Stir_RT Acidify Acidify with concentrated HCl to pH ~4 Stir_RT->Acidify Filter_1 Filter the precipitate Acidify->Filter_1 Wash_1 Wash with H2O Filter_1->Wash_1 Dry_1 Air-dry the solid Wash_1->Dry_1 Intermediate_Product Obtain 7-Iodoquinazoline-2,4(1H,3H)-dione Dry_1->Intermediate_Product Start_2 Mix 7-iodoquinazoline-2,4(1H,3H)-dione, N,N-diethylaniline, and POCl3 Intermediate_Product->Start_2 Use in next step Reflux Reflux the mixture Start_2->Reflux Remove_POCl3 Remove excess POCl3 in vacuo Reflux->Remove_POCl3 Quench Pour residue into ice-water Remove_POCl3->Quench Filter_2 Filter the precipitate Quench->Filter_2 Wash_2 Wash with H2O Filter_2->Wash_2 Dry_2 Vacuum-dry the solid Wash_2->Dry_2 Final_Product_Node Obtain this compound Dry_2->Final_Product_Node

Caption: Detailed experimental workflow for the two-step synthesis.

Step 1: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione

  • In a suitable reaction vessel, suspend 2-amino-4-iodobenzoic acid (1.0 eq) in water.

  • While stirring vigorously, add a solution of sodium cyanate (2.5 eq) in water dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 30 minutes.

  • Carefully add concentrated hydrochloric acid dropwise to the reaction mixture until the pH reaches approximately 4. Be cautious as foaming may occur.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with water.

  • Air-dry the collected solid to obtain 7-iodoquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, combine 7-iodoquinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.01 eq), and phosphorus oxychloride (excess, serves as both reagent and solvent).

  • Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by TLC). A typical reaction time is overnight.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • Carefully pour the residue into a beaker containing a mixture of ice and water with stirring.

  • Collect the precipitate by filtration.

  • Wash the solid with water.

  • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent like acetone if necessary.[3]

Quantitative Data Summary

ParameterStep 1Step 2
Starting Material 2-Amino-4-iodobenzoic acid7-Iodoquinazoline-2,4(1H,3H)-dione
Key Reagents Sodium cyanate, HClPhosphorus oxychloride, N,N-Diethylaniline
Solvent WaterPhosphorus oxychloride
Reaction Temperature Room TemperatureReflux
Reaction Time ~30 minutesOvernight
Typical Yield ~80-85%~90-95%
Product Purity Used directly>95% (can be recrystallized)

Safety Precautions

Working with the reagents in this protocol requires strict adherence to safety guidelines.

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[14][15] It is fatal if inhaled and causes severe skin burns and eye damage.[14]

    • Always handle POCl₃ in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles with a face shield.[14][16]

    • Ensure an emergency shower and eyewash station are readily accessible.[16]

    • Quench any residual POCl₃ carefully with a non-reactive solvent before workup. The reaction with water is exothermic and produces toxic fumes.[15]

  • Hydrochloric Acid (HCl) is corrosive and can cause severe burns. Handle with appropriate PPE.

  • N,N-Diethylaniline is toxic and should be handled with care in a fume hood.

  • General Precautions: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[14]

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and high-yielding method for the preparation of this compound. By following the outlined procedures and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for application in various drug discovery and development projects. The versatility of the chloro and iodo functional groups allows for a wide range of subsequent chemical transformations, making this a cornerstone molecule in the synthesis of novel quinazoline-based compounds.

References

Nucleophilic substitution reactions of 2,4-Dichloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sequential Functionalization of 2,4-Dichloro-7-iodoquinazoline

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and drug development, the quinazoline scaffold is a "privileged structure," a framework that consistently yields ligands for a diverse array of biological targets.[1][2] Its derivatives have been successfully developed into approved drugs for treating cancer and hypertension, among other conditions.[3] The this compound molecule is a particularly powerful and versatile starting material. It is engineered for sequential and regioselective chemical modification at three distinct positions, offering a robust platform for constructing complex molecular architectures and rapidly generating libraries of potential drug candidates.[4]

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will dissect the underlying principles that govern its reactivity, provide field-proven protocols for selective functionalization, and discuss subsequent modifications of the iodine handle. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Part 1: The Principles of Regioselective Substitution

The reactivity of this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, accentuated by the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms, makes the molecule susceptible to attack by nucleophiles.[5] The central challenge and opportunity lie in controlling which chlorine atom is replaced.

Causality of C4-Position Selectivity

Experimental data and computational studies consistently show that the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[1][6][7] This pronounced regioselectivity can be attributed to two primary factors:

  • Electronic Activation: Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[1][2] This indicates that the C4 position is more electrophilic and thus the preferred site for initial nucleophilic attack.

  • Intermediate Stability: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[8][9] Nucleophilic attack at C4 results in a Meisenheimer complex where the negative charge is more effectively delocalized and stabilized by the adjacent nitrogen atom (N3) and the fused benzene ring. This leads to a lower activation energy for the C4 substitution pathway compared to the C2 pathway.[1]

Consequently, by employing mild reaction conditions (e.g., room temperature or gentle heating), the substitution can be kinetically controlled to occur almost exclusively at the C4 position. The substitution at the less reactive C2 position requires significantly harsher conditions, such as higher temperatures or microwave irradiation, and is typically performed after the C4 position has been functionalized.[7][10]

SNAr_Mechanism General SNAr Mechanism at C4 reagents This compound + Nucleophile (NuH) intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Attack at C4 (Rate-determining step) product C4-Substituted Product + Cl⁻ + H⁺ intermediate->product Loss of Cl⁻ (Fast)

Caption: The two-step addition-elimination mechanism of SNAr.

Part 2: Experimental Protocols for Sequential Amination

The following protocols provide a validated framework for the stepwise amination of the quinazoline core. These procedures are robust starting points and can be adapted for a wide range of amine nucleophiles.

Protocol A: Selective Monosubstitution at the C4 Position

This protocol details the synthesis of 2-chloro-4-amino-7-iodoquinazoline derivatives under mild conditions that ensure high regioselectivity for the C4 position.

Workflow Diagram: C4-Selective Amination

C4_Substitution_Workflow Workflow for C4-Selective Amination start Dissolve this compound (1.0 equiv) in solvent (e.g., THF, Dioxane) add_base Add organic base (e.g., DIPEA) (1.5 - 2.0 equiv) start->add_base add_nuc Add amine nucleophile (R-NH₂) (1.0 - 1.1 equiv) dropwise add_base->add_nuc react Stir at room temperature to 80°C (Monitor by TLC/LC-MS) add_nuc->react workup Aqueous workup: Dilute with water, extract with EtOAc react->workup purify Purify by column chromatography workup->purify end Isolate 2-chloro-4-(R-amino)-7-iodoquinazoline purify->end

Caption: Step-by-step workflow for selective C4 amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Solvent Addition: Add a suitable anhydrous solvent such as Tetrahydrofuran (THF), 1,4-Dioxane, or Isopropanol (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.

  • Base Addition: Add an organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5–2.0 equivalents). The base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.0–1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).[1][11]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction with water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-chloro-4-amino-7-iodoquinazoline product.

Protocol B: Disubstitution via Subsequent C2 Amination

This protocol describes the functionalization of the C2 position, starting from the product obtained in Protocol A. Harsher conditions are required to overcome the reduced reactivity of the C2-chloro substituent.

Workflow Diagram: C2-Substitution

C2_Substitution_Workflow Workflow for C2-Substitution start Combine 2-chloro-4-amino-7-iodoquinazoline (1.0 equiv) and second amine (excess) add_solvent Add high-boiling solvent (e.g., Toluene) or run neat (solvent-free) start->add_solvent react Heat at 130-185°C (Conventional or Microwave heating) add_solvent->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Cool, dilute with solvent, and perform aqueous workup monitor->workup purify Purify by column chromatography or recrystallization workup->purify end Isolate 2,4-diamino-7-iodoquinazoline purify->end

Caption: Step-by-step workflow for the harsher C2 amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a sealed microwave vial or a suitable pressure vessel, combine the 2-chloro-4-amino-7-iodoquinazoline derivative (1.0 equivalent) and the second amine nucleophile. The amine is often used in large excess (e.g., 10 equivalents) and can sometimes serve as the solvent.[11]

  • Solvent: If required, add a high-boiling point solvent like toluene.

  • Reaction Execution: Seal the vessel and heat the mixture to a high temperature (130–185 °C).[11] Microwave irradiation is highly effective for this step, often reducing reaction times to 30-60 minutes.[7] Monitor the reaction for the disappearance of the starting material.

  • Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to Protocol A, involving extraction and chromatographic purification to yield the final 2,4-diamino-7-iodoquinazoline.

PositionNucleophileSolventBaseTemperatureOutcome
C4 Primary/Secondary AminesTHF, Dioxane, iPrOHDIPEA, TEARoom Temp - 80°CHigh yield, excellent C4 selectivity[1][7]
C2 Primary/Secondary AminesToluene or NeatAmine (excess)130 - 185°C (Microwave)Good yield of disubstituted product[7][11]
Table 1. Summary of typical conditions for selective amination of this compound.

Part 3: Leveraging the 7-Iodo Group via Cross-Coupling

The 7-iodo substituent is a synthetic handle for introducing further molecular diversity. It is stable under the SNAr conditions described above and is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions.

Protocol C: Sonogashira Cross-Coupling Reaction

This protocol provides a general method for forming a new carbon-carbon bond at the C7 position by coupling the 7-iodoquinazoline with a terminal alkyne.

Sonogashira Catalytic Cycle

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (R-I) Pd_alkyne R-Pd(II)-C≡CR'(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (R-C≡CR') CuI Cu(I) Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide + H-C≡CR' + Base Cu_acetylide->CuI To Transmetalation

Caption: The dual catalytic cycles of the Sonogashira reaction.[12][13]

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2,4-disubstituted-7-iodoquinazoline (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[13]

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., TEA or DIPEA, 3.0 equivalents). Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at a temperature between room temperature and 80 °C. The high reactivity of the C-I bond often allows these reactions to proceed efficiently at lower temperatures.[12] Monitor progress by TLC.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the 7-alkynyl-quinazoline product.

Coupling TypeReagentsCatalyst SystemBaseOutcome
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuITEA, DIPEAEfficient C-C bond formation[12][14]
Suzuki Boronic Acid/EsterPd(OAc)₂ / SPhosK₂CO₃, K₃PO₄Versatile C-C bond formation[14]
Table 2. Common cross-coupling reactions for functionalizing the 7-iodo group.

Structural Verification

Confirmation of the desired regiochemical outcome is paramount. While 1D ¹H and ¹³C NMR and mass spectrometry are essential for initial characterization, 2D NMR techniques are invaluable for unambiguous structural assignment.[15][16] Specifically, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm C4 substitution by showing a spatial correlation between the N-H proton of the newly introduced amine and the H5 proton on the quinazoline ring.[2]

Conclusion

This compound stands out as a strategically designed building block for complex molecule synthesis. Its predictable and highly regioselective reactivity allows for a controlled, stepwise functionalization pathway: mild conditions target the C4 position, more forceful conditions address the C2 position, and palladium catalysis activates the C7 position. This hierarchical reactivity provides chemists with a powerful and efficient toolkit for navigating chemical space in the pursuit of novel therapeutics and functional materials.

References

Application Notes and Protocols for the Selective Suzuki Coupling of 2,4-Dichloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Aryl-2,4-dichloroquinazolines

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including kinase inhibitors for cancer therapy.[1] The targeted functionalization of the quinazoline ring system is therefore of paramount importance in drug discovery. The 2,4-dichloro-7-iodoquinazoline molecule is a versatile building block, offering three distinct points for chemical modification. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for a regioselective approach to the synthesis of complex, polysubstituted quinazolines.[2]

This application note provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling reaction at the C7-position of this compound. This transformation is a key step in the synthesis of 7-aryl-2,4-dichloroquinazolines, which are valuable intermediates for the development of novel therapeutics. We will delve into the rationale behind the chosen reaction conditions, provide a detailed experimental protocol, and offer troubleshooting guidance to ensure successful implementation in your research.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be prepared in a two-step sequence from commercially available 2-amino-4-iodobenzoic acid.

Step 1: Synthesis of 7-Iodo-2,4(1H,3H)-quinazolinedione

This step involves the cyclization of 2-amino-4-iodobenzoic acid with a source of urea, such as potassium cyanate.

  • Protocol:

    • To a solution of 2-amino-4-iodobenzoic acid (1.0 eq) in water, add potassium cyanate (1.5 eq).

    • Heat the mixture to 100 °C and stir for 4-6 hours, maintaining the pH between 9-12 by the addition of a suitable base (e.g., NaOH solution).

    • Cool the reaction mixture to room temperature and acidify with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to afford 7-iodo-2,4(1H,3H)-quinazolinedione.

Step 2: Chlorination to this compound

The quinazolinedione is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Protocol:

    • A mixture of 7-iodo-2,4(1H,3H)-quinazolinedione (1.0 eq) and phosphorus oxychloride (10-15 eq) is heated at reflux for 4-6 hours. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

    • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried to yield this compound.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle

Recommended Protocol for the Selective C7-Arylation

This protocol is designed for the selective Suzuki coupling at the C7-iodo position of this compound, leaving the two chloro-substituents intact for subsequent functionalization.

Materials and Reagents:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF and water.

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to achieve a suitable concentration (typically 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 4 to 16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to afford the desired 7-aryl-2,4-dichloroquinazoline.

Experimental_Workflow

Rationale for the Selection of Reaction Conditions

The success of the Suzuki coupling is highly dependent on the judicious choice of the catalyst, ligand, base, and solvent system.

  • Catalyst and Ligand: Palladium(0) is the active catalytic species.[4] Pd(PPh₃)₄ is a reliable and commonly used catalyst that is effective for the coupling of aryl iodides.[5] Alternatively, a Pd(II) precatalyst such as Pd(dppf)Cl₂ can be employed, which is reduced in situ to the active Pd(0) species. The dppf ligand is particularly effective in stabilizing the palladium catalyst and promoting the coupling of a wide range of substrates.

  • Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step.[3] Inorganic bases like sodium carbonate, potassium carbonate, and cesium carbonate are commonly used. The choice of base can influence the reaction rate and yield, with cesium carbonate often being more effective for challenging couplings.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[6] Ethereal solvents like 1,4-dioxane and DME, or polar aprotic solvents like DMF, are good choices for the organic phase. The presence of water is believed to play a crucial role in the transmetalation step.

Comparative Data of Suzuki Coupling Conditions

The following table summarizes various reported conditions for Suzuki couplings on related haloquinazoline systems. This data can serve as a guide for optimizing the reaction for this compound with different arylboronic acids.

EntrySubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4,7-TrichloroquinazolinePhenylboronic acidPd(OAc)₂ (10) / PPh₃ (30)Na₂CO₃DME/H₂OReflux1275--INVALID-LINK--
24-Chloro-6-iodoquinazoline5-Formylfuranboronic acidHeterogeneous PdK₂CO₃Organic Solvent100-150----INVALID-LINK--
34,7-Dichloroquinazoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)Na₂CO₃DME/Ethanol80 (MW)3High--INVALID-LINK--
42,4-DichloroquinazolineArylboronic acidsPdCl₂(PPh₃)₂K₂CO₃THF/H₂O60-Good--INVALID-LINK--
57-Bromo-pyrrolo[2,1-b]quinazolinoneVarious arylboronic acidsPd(PPh₃)₄Cs₂CO₃Toluene/H₂O110882-85--INVALID-LINK--

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source/ligand combination. Ensure the reaction is thoroughly degassed.
Insufficiently strong baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature, possibly using microwave irradiation for faster heating.
Formation of Homocoupled Boronic Acid Product Presence of oxygenEnsure the reaction is performed under a strict inert atmosphere. Use freshly degassed solvents.
Protodeborylation of Boronic Acid Unstable boronic acidUse the corresponding boronic acid pinacol ester, which is often more stable. Minimize reaction time.
Reaction at Chloro Positions High reaction temperature or prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed. Lowering the temperature may improve selectivity.

References

Preparation of 4-anilinoquinazoline derivatives from dichloro precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-004Q

Abstract

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology, such as gefitinib and erlotinib.[1][2] This document provides a detailed guide for the synthesis of 4-anilinoquinazoline derivatives, starting from readily available 2,4-dichloroquinazoline precursors. We will delve into the mechanistic underpinnings of the key synthetic step—a regioselective nucleophilic aromatic substitution (SNAr)—and provide a comprehensive, step-by-step protocol for the preparation of a representative 2-chloro-4-anilinoquinazoline intermediate. Furthermore, we will discuss critical experimental parameters, purification strategies, and analytical characterization techniques. This guide is intended to equip researchers with the foundational knowledge and practical expertise to confidently synthesize and explore this important class of compounds.

Introduction: The Significance of 4-Anilinoquinazolines

The 4-anilinoquinazoline core has proven to be a highly effective pharmacophore for targeting the ATP-binding site of various protein kinases.[2] Many derivatives have been developed as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][4] The overexpression or mutation of these receptors is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Marketed drugs such as gefitinib, erlotinib, and lapatinib all feature the 4-anilinoquinazoline moiety and are used in the treatment of various cancers, including non-small-cell lung cancer and breast cancer.[2]

The synthetic accessibility of this scaffold, primarily through the reaction of a dichloroquinazoline precursor with a substituted aniline, allows for the systematic exploration of structure-activity relationships (SAR). By modifying the aniline component and the quinazoline core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[5][6]

The Core Synthesis: Understanding the Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of synthesizing 4-anilinoquinazolines from dichloro precursors is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.[7][8]

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks one of the electron-deficient carbon atoms of the dichloroquinazoline ring that is bonded to a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the elimination of a chloride ion (a good leaving group).

Regioselectivity: The C4 vs. C2 Position

A key feature of the reaction with 2,4-dichloroquinazoline is its regioselectivity. The nucleophilic attack preferentially occurs at the C4 position under mild conditions.[10][11] This is due to the higher electrophilicity of the C4 carbon, which has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[7][11] The C2 position is less reactive and typically requires harsher conditions (e.g., higher temperatures) for substitution to occur.[10] This differential reactivity allows for the selective synthesis of 4-anilino-2-chloroquinazolines, which can then be further functionalized at the C2 position if desired.

Experimental Protocol: Synthesis of a Representative 2-Chloro-4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

This protocol details the synthesis of a key intermediate in the preparation of Gefitinib, illustrating the general procedure for the SNAr reaction.

Materials and Reagents:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • 3-chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Filtration apparatus

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in isopropanol in a round-bottom flask. B Add 3-chloro-4-fluoroaniline to the solution. A->B C Add DIPEA (optional) to scavenge HCl. B->C D Stir the mixture at room temperature or gentle heating (e.g., 55°C). C->D E Monitor reaction progress by TLC. D->E F Cool the reaction mixture. E->F G Filter the resulting precipitate. F->G H Wash the solid with cold isopropanol. G->H I Dry the product under vacuum. H->I

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent such as isopropanol or acetic acid.[12][13]

  • Addition of Aniline: To the stirred solution, add 1.0 to 1.2 equivalents of the corresponding aniline derivative (in this case, 3-chloro-4-fluoroaniline).

  • Base Addition (Optional but Recommended): While the reaction can proceed without a base, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often beneficial to neutralize the hydrochloric acid generated during the reaction.[14] Add 1.1 equivalents of DIPEA dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from 1 to 24 hours.[12][13] The optimal temperature and reaction time will depend on the reactivity of the specific aniline derivative used.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The product will have a different Rf value compared to the starting materials.

  • Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product often precipitates out of the solution.[13]

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Key Experimental Parameters and Considerations

The success of the synthesis of 4-anilinoquinazoline derivatives hinges on the careful control of several experimental parameters. The following table summarizes these key factors and their impact on the reaction outcome.

ParameterCommon ChoicesRationale and Impact on Reaction
Solvent Isopropanol, n-Butanol, Acetonitrile, Acetic Acid, THFThe choice of solvent can influence the solubility of the reactants and the reaction rate. Alcohols like isopropanol are commonly used and often facilitate product precipitation.[13][15]
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate but can also lead to the formation of the undesired 2,4-disubstituted product.[10] The optimal temperature is a balance between reaction rate and selectivity.
Base DIPEA, Triethylamine, Sodium Bicarbonate, Potassium CarbonateA base is used to neutralize the HCl formed during the reaction, which can otherwise protonate the aniline nucleophile, rendering it unreactive. A non-nucleophilic base like DIPEA is preferred to avoid side reactions.[14]
Stoichiometry 1:1 to 1:1.2 (Dichloroquinazoline:Aniline)A slight excess of the aniline can help drive the reaction to completion. However, a large excess can complicate purification.
Reaction Time 1 - 24 hoursThe reaction time depends on the reactivity of the aniline and the reaction temperature. Monitoring by TLC is crucial to determine the point of completion.

Purification and Characterization

Purification:

For many syntheses of 4-anilinoquinazolines, the product precipitates from the reaction mixture in high purity and can be isolated by simple filtration and washing.[13] If further purification is required, the following techniques can be employed:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system must be identified in which the product is soluble at high temperatures and insoluble at low temperatures.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

Characterization:

The identity and purity of the synthesized 4-anilinoquinazoline derivatives should be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. ¹H NMR will show characteristic signals for the aromatic protons on the quinazoline and aniline rings, as well as any substituents. ¹³C NMR will confirm the number of unique carbon atoms in the molecule. 2D-NMR techniques can be used to definitively confirm the regiochemistry of the substitution.[7][11]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the successful incorporation of the aniline moiety.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the aniline group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion

The synthesis of 4-anilinoquinazoline derivatives from dichloro precursors is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. A thorough understanding of the underlying SNAr mechanism, particularly its regioselectivity, is crucial for successful synthesis. By carefully controlling key experimental parameters such as solvent, temperature, and stoichiometry, and by employing appropriate purification and characterization techniques, researchers can efficiently prepare a wide array of these valuable molecules for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for 2,4-Dichloro-7-iodoquinazoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of 2,4-Dichloro-7-iodoquinazoline

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Many quinazoline-based compounds function as kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2][3]

Within this class of valuable intermediates, this compound stands out as a highly strategic building block. The dichloro substitution pattern at the 2 and 4 positions provides two reactive sites for sequential nucleophilic aromatic substitution (SNAr), with the C4 position being significantly more reactive under milder conditions. This regioselectivity is a cornerstone of its utility, allowing for the controlled and directional synthesis of complex molecules.[4][5] The iodine atom at the 7-position offers a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, or it can be retained in the final molecule to modulate its properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a key pharmaceutical intermediate.

Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 959237-34-4[6]
Molecular Formula C₈H₃Cl₂IN₂[6]
Molecular Weight 324.93 g/mol [6]
Appearance Off-white to yellow powderGeneral observation
Melting Point Not available
Solubility Soluble in DMSO, sparingly soluble in methanol and other organic solvents.General knowledge

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). Store the compound in a tightly sealed container in a cool, dry place.

Synthesis of this compound: A Two-Step Approach

A reliable synthesis of this compound can be achieved through a two-step process starting from 2-amino-4-iodobenzoic acid. This method is analogous to the synthesis of similar halogenated quinazolines.[7]

Synthesis_of_this compound start 2-Amino-4-iodobenzoic Acid intermediate 7-Iodoquinazoline-2,4(1H,3H)-dione start->intermediate Urea or Potassium Cyanate product This compound intermediate->product POCl₃

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-iodobenzoic acid to form the quinazolinedione ring. This can be achieved through reaction with either urea at elevated temperatures or with potassium cyanate.[8][9]

Protocol 1: Cyclization with Urea

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-4-iodobenzoic acid (1 equivalent) and urea (5-10 equivalents).

  • Heating: Heat the mixture to 180-190 °C for 4-6 hours. The reaction mixture will become a thick paste and then solidify.

  • Work-up: After cooling to room temperature, wash the solid mass with hot water to remove excess urea, followed by washing with ethanol.

  • Purification: The crude 7-iodoquinazoline-2,4(1H,3H)-dione can be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid to yield a solid product.

Step 2: Chlorination of 7-Iodoquinazoline-2,4(1H,3H)-dione

The conversion of the dione to the dichloro derivative is a crucial step, typically accomplished by heating with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF.[10][11]

Protocol 2: Chlorination with POCl₃

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 7-iodoquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine (DIPEA).

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Carefully remove the excess POCl₃ under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to afford this compound.

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinazoline ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing chloro and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazoline ring. The carbons attached to the chlorine and iodine atoms will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 324.93 g/mol , along with the characteristic isotopic pattern for two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

Application in the Synthesis of Kinase Inhibitors

The unique reactivity of this compound makes it a valuable precursor for the synthesis of various kinase inhibitors. The following protocols describe its application in the synthesis of analogs of the approved drugs Lapatinib and Gefitinib.

Synthesis of a Lapatinib Analog

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2.[12] The synthesis of a lapatinib analog can be achieved through a regioselective nucleophilic aromatic substitution at the C4 position of this compound, followed by further functionalization.

Lapatinib_Analog_Synthesis start This compound intermediate C4-Substituted Intermediate start->intermediate Nucleophilic Aromatic Substitution (C4) reactant Substituted Aniline reactant->intermediate final_product Lapatinib Analog intermediate->final_product Further Functionalization

Caption: Synthesis of a Lapatinib analog.

Protocol 3: Synthesis of a Lapatinib Analog Intermediate

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile, add the desired substituted aniline (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline, 1.1 equivalents).[13]

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Heating: Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the C4-substituted intermediate.

Synthesis of a Gefitinib Analog

Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer.[2][3] A gefitinib analog can be synthesized from this compound through a similar regioselective SNAr reaction.

Gefitinib_Analog_Synthesis start This compound intermediate1 N-(3-chloro-4-fluorophenyl)-2-chloro- 7-iodoquinazolin-4-amine start->intermediate1 Nucleophilic Aromatic Substitution (C4) reactant 3-Chloro-4-fluoroaniline reactant->intermediate1 final_product Gefitinib Analog intermediate1->final_product Nucleophilic Aromatic Substitution (C2) reactant2 Morpholine derivative reactant2->final_product

References

Application Notes and Protocols for the Synthesis of Substituted Quinazolines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1][2] This structural motif is central to the design of numerous therapeutic agents, including anticancer drugs, antihypertensives, and anti-inflammatory agents. The targeted synthesis of 2,4-disubstituted quinazolines is of particular interest, as exemplified by the development of potent kinase inhibitors. The reaction of 2,4-dichloro-7-iodoquinazoline with various amines serves as a versatile and powerful method for generating extensive libraries of novel quinazoline derivatives for drug screening and development.

This guide provides a comprehensive overview of the experimental procedures for the regioselective reaction of this compound with amines, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic rationale behind the procedural steps, offer detailed protocols for mono- and di-substitution, and present a framework for reaction optimization and analysis.

Mechanistic Insights: The Basis for Regioselective Substitution

The reaction between this compound and amines is a classic example of nucleophilic aromatic substitution (SNAr). The key to the synthetic utility of this reaction lies in its pronounced regioselectivity. The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[3]

This regioselectivity is a direct consequence of the electronic properties of the quinazoline ring. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more prone to attack by a nucleophile like an amine.[2][4] The reaction proceeds through a resonance-stabilized intermediate, often referred to as a Meisenheimer complex, which then expels the chloride leaving group to afford the substituted product.

The substitution of the first chlorine at C4 with an electron-donating amino group deactivates the ring towards further nucleophilic attack. Consequently, the substitution of the second chlorine at the C2 position requires more forcing conditions, such as higher temperatures.[3] This differential reactivity allows for the selective synthesis of either 4-amino-2-chloro-7-iodoquinazolines or 2,4-diamino-7-iodoquinazolines by carefully controlling the reaction conditions.

Experimental Workflow and Protocols

The following sections provide detailed step-by-step protocols for the synthesis of mono- and di-substituted quinazoline derivatives. It is imperative to adhere to all laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore in a cool, dry place.
Amine (various)Reagent GradeCommercially AvailableEnsure dryness of the amine.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)AnhydrousCommercially AvailableUsed as a base to scavenge HCl.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableCan be substituted with other polar aprotic solvents like Dioxane or DMF.
Ethanol (EtOH)AnhydrousCommercially AvailableA common solvent for these reactions.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup.
BrinePrepared in-houseFor washing.
Anhydrous Sodium Sulfate or Magnesium SulfateCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Protocol 1: Monosubstitution at the C4 Position

This protocol details the synthesis of 4-amino-2-chloro-7-iodoquinazoline derivatives.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Ethanol (EtOH) to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Amine and Base Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution, followed by the addition of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.[3]

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2-chloro-7-iodoquinazoline derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Disubstitution at the C2 and C4 Positions

This protocol is for the synthesis of 2,4-diamino-7-iodoquinazoline derivatives, building upon the product from Protocol 1 or proceeding in a one-pot or stepwise fashion.

Step-by-Step Procedure:

  • Starting Material: Begin with the purified 4-amino-2-chloro-7-iodoquinazoline derivative (1.0 eq) obtained from Protocol 1.

  • Reaction Setup: In a microwave vial or a sealed tube, dissolve the starting material in a high-boiling point solvent such as isopropanol, dioxane, or neat with an excess of the second amine.

  • Second Amine Addition: Add the second amine (which can be the same as or different from the first) in excess (typically 3-10 equivalents).

  • Heating: Heat the reaction mixture to a higher temperature, often between 100-180 °C. Microwave irradiation can significantly accelerate this step.[5]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1 to isolate the desired 2,4-diamino-7-iodoquinazoline product.

  • Characterization: Characterize the final product using appropriate analytical techniques to confirm its identity and purity.

Data Presentation: A Summary of Reaction Parameters

The following table provides a general overview of the reaction conditions for the synthesis of substituted quinazolines. Optimal conditions may vary depending on the specific amine used.

Position of SubstitutionAmine (eq)Base (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
C4 (Mono-substitution) 1.0 - 1.21.5 - 2.0THF, EtOH, DioxaneRoom Temp. - 602 - 1860 - 95
C2 (Di-substitution) 3.0 - 10N/A (excess amine)Isopropanol, Dioxane, Neat100 - 1801 - 1250 - 90

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of mono- and di-substituted quinazoline derivatives.

experimental_workflow start Start: this compound protocol1 Protocol 1: Monosubstitution (C4) start->protocol1 Amine (1.1 eq) Base, RT workup_purification1 Workup & Purification protocol1->workup_purification1 protocol2 Protocol 2: Disubstitution (C2) workup_purification2 Workup & Purification protocol2->workup_purification2 characterization1 Characterization (NMR, MS) workup_purification1->characterization1 characterization2 Characterization (NMR, MS) workup_purification2->characterization2 product1 Product: 4-Amino-2-chloro-7-iodoquinazoline characterization1->product1 product2 Product: 2,4-Diamino-7-iodoquinazoline characterization2->product2 product1->protocol2 Amine (excess) High Temp/Microwave

Caption: A flowchart of the synthetic pathway.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Wear suitable protective clothing, including safety goggles and gloves. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.

  • Amines: Many amines are corrosive and have strong odors. Handle with care in a fume hood.

  • Solvents: Use anhydrous solvents as moisture can interfere with the reaction. Many organic solvents are flammable.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The reaction of this compound with amines is a robust and highly regioselective method for the synthesis of a diverse array of substituted quinazoline derivatives. By carefully controlling the stoichiometry of the reagents and the reaction temperature, chemists can selectively target either the C4 or both the C2 and C4 positions of the quinazoline core. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently generate novel compounds for biological evaluation.

References

Application Notes & Protocols: Synthesis and Evaluation of Quinazoline-Based VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Angiogenesis at its Source

Angiogenesis, the formation of new blood vessels, is a fundamental process in tumor growth and metastasis.[1] Tumors require a dedicated blood supply to deliver oxygen and nutrients for their rapid proliferation. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK).[1][2] Upon activation by its ligand, VEGF-A, VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to new vessel formation.[3][4][5] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[3][6]

Among the myriad of chemical structures explored for kinase inhibition, the quinazoline scaffold has emerged as a "privileged" framework.[7][8] Its rigid, bicyclic nature provides an ideal template for orienting substituents to interact with the ATP-binding pocket of kinases with high affinity and selectivity.[7] This has led to the development of numerous FDA-approved kinase inhibitors, including Vandetanib, a potent dual inhibitor of VEGFR-2 and EGFR used to treat medullary thyroid cancer.[1][9] This guide provides a comprehensive overview of the rationale, synthesis, and biological evaluation of novel VEGFR-2 inhibitors built upon the versatile quinazoline scaffold.

The Scientific Rationale: ATP-Competitive Inhibition

Quinazoline-based inhibitors primarily function as ATP-competitive inhibitors. The intracellular kinase domain of VEGFR-2 contains a binding pocket that accommodates adenosine triphosphate (ATP). The enzyme catalyzes the transfer of the gamma-phosphate from ATP to tyrosine residues on itself and downstream substrates, initiating the signaling cascade.

Our synthetic inhibitors are designed to mimic the binding of the adenine portion of ATP. The quinazoline core fits into the adenine-binding region, forming critical hydrogen bonds with the "hinge" region of the kinase domain. Substituents on the quinazoline scaffold, typically a 4-anilino group, extend into adjacent hydrophobic pockets, conferring both potency and selectivity.[8] By occupying the ATP-binding site, the inhibitor prevents the natural substrate from binding, thereby blocking the phosphorylation event and halting the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 ADP ADP + P VEGFR2->ADP Substrate Substrate (e.g., PLCγ) P_Substrate Phosphorylated Substrate ATP ATP ATP->VEGFR2 Substrate->P_Substrate Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2

Figure 1: Mechanism of ATP-competitive inhibition of VEGFR-2.

Synthetic Strategy: The Path to 4-Anilinoquinazolines

The most common and efficient route to the target 4-anilinoquinazoline scaffold involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is robust and highly modular, allowing for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

The key steps are:

  • Formation of the Quinazoline Core: This can be achieved through various cyclization reactions, often starting from anthranilic acid derivatives. For our purposes, we will begin with a commercially available or readily synthesized quinazolinone.

  • Chlorination: The 4-hydroxy group of the quinazolinone is converted to a highly reactive 4-chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The chlorine at the 4-position is an excellent leaving group, priming the scaffold for the key substitution reaction.[7]

  • Nucleophilic Aromatic Substitution (SNAr): The pivotal step is the reaction of the 4-chloroquinazoline intermediate with a desired substituted aniline.[10][11] The lone pair of electrons on the aniline's nitrogen atom attacks the electron-deficient C4 carbon of the quinazoline, displacing the chloride ion and forming the final C-N bond. This reaction is typically performed in a polar solvent like isopropanol or N,N-dimethylformamide (DMF) and may be acid- or base-catalyzed.

Figure 2: General synthetic workflow for 4-anilinoquinazoline inhibitors.

Detailed Protocol: Synthesis of a Representative VEGFR-2 Inhibitor

This protocol describes the synthesis of a generic 4-(3-chloroanilino)-6,7-dimethoxyquinazoline, a structure representative of many potent VEGFR-2 inhibitors.

Materials and Reagents:

  • 6,7-Dimethoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • 3-Chloroaniline

  • Isopropanol (IPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Intermediate)

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,7-dimethoxyquinazolin-4(3H)-one (5.0 g, 24.2 mmol).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask.

    • Scientist's Note: This reaction is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours. The solid will gradually dissolve.

  • Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

    • Scientist's Note: This quenching step is highly exothermic. Add the reaction mixture in small portions to control the temperature and gas evolution.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Result: The crude product is a pale yellow solid, which can be used in the next step without further purification. Expected yield: ~5.0-5.3 g (91-96%).

Step 2: Synthesis of 4-(3-Chloroanilino)-6,7-dimethoxyquinazoline (Final Product)

  • Setup: In a 50 mL round-bottom flask, dissolve the crude 4-chloro-6,7-dimethoxyquinazoline (1.0 g, 4.4 mmol) and 3-chloroaniline (0.62 g, 4.9 mmol) in isopropanol (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 85°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Scientist's Note: Isopropanol is an excellent solvent for this SNAr reaction. It is polar enough to dissolve the reactants and facilitate the reaction, and its boiling point allows for a controlled reaction temperature. The slight excess of aniline ensures the complete consumption of the chloroquinazoline intermediate.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold isopropanol and then with diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Drying: Dry the purified solid under vacuum to yield the final product as a white or off-white powder. Expected yield: ~1.1-1.3 g (75-85%).

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Biological Evaluation: From Enzyme to Cell

Once synthesized and purified, the compound's biological activity must be assessed. This is a two-stage process: first, determining its direct effect on the target enzyme, and second, assessing its effect in a cellular context.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.[12][13]

Materials:

  • Recombinant Human VEGFR-2 kinase domain

  • Kinase buffer (e.g., BPS Bioscience #79334)[12]

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in kinase buffer. Ensure the final DMSO concentration does not exceed 1% in the assay wells.

  • Master Mix: Prepare a master mixture containing kinase buffer, substrate, and ATP.[12]

  • Plate Setup:

    • Test Wells: Add 25 µL of the master mix and 5 µL of the diluted inhibitor solution.

    • Positive Control (No Inhibitor): Add 25 µL of the master mix and 5 µL of buffer with DMSO.

    • Blank (No Enzyme): Add 45 µL of the master mix and 5 µL of buffer with DMSO.

  • Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • Detection: Add 50 µL of Kinase-Glo® reagent to all wells. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Readout: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G node_A Prepare Reagents (Enzyme, Buffer, ATP, Substrate, Inhibitor Dilutions) node_B Dispense Reagents into 96-Well Plate (Test, Positive, Blank Wells) node_A->node_B node_C Initiate Reaction with VEGFR-2 Enzyme node_B->node_C node_D Incubate at 30°C (45-60 min) node_C->node_D node_E Stop Reaction & Add Luminescent Reagent (e.g., Kinase-Glo®) node_D->node_E node_F Incubate at RT (10 min) node_E->node_F node_G Read Luminescence (Plate Reader) node_F->node_G node_H Calculate % Inhibition Determine IC50 Value node_G->node_H

Figure 3: Workflow for the in vitro luminescence-based kinase assay.

Protocol 2: Cell-Based Antiproliferative Assay (e.g., MTT Assay)

This assay assesses the inhibitor's ability to reduce the proliferation or viability of endothelial cells (e.g., HUVECs) or cancer cell lines that are dependent on VEGFR-2 signaling.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Data Interpretation and Structure-Activity Relationships (SAR)

The goal is to identify compounds with low nanomolar IC₅₀ values against VEGFR-2 and potent antiproliferative activity in cellular assays. SAR studies involve systematically modifying the inhibitor's structure to improve potency and selectivity.[1][9]

Key SAR Insights for Quinazoline Scaffolds:

  • 4-Anilino Position: The nature and position of substituents on the aniline ring are critical for potency. Small, electron-withdrawing groups are often favored.[8]

  • 6 and 7 Positions: The 6,7-dimethoxy substitution pattern is a common feature that enhances binding affinity.[7] Replacing these with other small, lipophilic groups or linkers to other moieties can modulate activity and pharmacokinetic properties.[8]

  • Hinge Binding: The N-1 nitrogen of the quinazoline core is a crucial hydrogen bond acceptor with the backbone NH of a methionine residue in the kinase hinge region.[8]

CompoundScaffold ModificationVEGFR-2 IC₅₀ (nM)Reference
Vandetanib 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline~40[8][9]
Example 1 4-(3-chloroanilino)-6,7-dimethoxyquinazoline10-100 (Typical)N/A
Example 2 Urea-based quinazoline derivative 6 12.1[14]
Example 3 Quinazoline-2-thiol derivative 5p Potent, comparable to Sorafenib[15][16]

Note: IC₅₀ values are illustrative and can vary based on assay conditions.

Conclusion

The quinazoline scaffold provides a validated and highly adaptable platform for the design and synthesis of potent VEGFR-2 inhibitors. The synthetic route via a 4-chloroquinazoline intermediate is efficient and amenable to library synthesis, allowing for extensive exploration of structure-activity relationships. By combining robust chemical synthesis with precise in vitro and cell-based biological evaluation, researchers can effectively identify and optimize novel drug candidates targeting tumor angiogenesis. The protocols and rationale outlined in this guide serve as a comprehensive resource for drug development professionals seeking to leverage this powerful chemical scaffold in their research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Side Reactions in Nucleophilic Substitution of Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions involving dichloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. The quinazoline core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3] This resource provides in-depth, experience-driven advice to ensure the integrity and success of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nucleophilic substitution of dichloroquinazolines, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Formation of Disubstituted Byproducts in a Monosubstitution Reaction

Question: I am trying to synthesize a 4-amino-2-chloroquinazoline, but I am observing the formation of a significant amount of the 2,4-diaminoquinazoline byproduct. How can I improve the selectivity for monosubstitution at the C4 position?

Answer:

This is a classic challenge in dichloroquinazoline chemistry. The C4 position is inherently more reactive to nucleophilic attack than the C2 position.[1][4][5][6][7] However, forcing conditions can lead to the undesired second substitution.

Causality:

  • Reactivity Difference: The carbon atom at the C4 position of the 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][5][6][7]

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, and the use of strong bases or highly nucleophilic amines can provide sufficient energy to overcome the activation barrier for substitution at the less reactive C2 position.[2][4]

Solutions:

  • Strict Temperature Control: Maintain a lower reaction temperature. For many primary and secondary amines, reactions can proceed efficiently at or even below room temperature. Start with conditions around 0-5 °C and slowly warm to room temperature while monitoring the reaction progress by TLC or LC-MS.[4]

  • Limit Reaction Time: Closely monitor the consumption of the starting material. Once the 2,4-dichloroquinazoline is consumed, quench the reaction to prevent further substitution at the C2 position.

  • Choice of Base: If a base is required to neutralize the HCl generated, use a milder, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium acetate.[1] Stronger bases can deprotonate the amine nucleophile, increasing its nucleophilicity and promoting disubstitution.

  • Nucleophile Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the amine nucleophile. An excess of the nucleophile will drive the reaction towards disubstitution.[7]

Issue 2: Hydrolysis of the Chloroquinazoline Starting Material or Product

Question: My reaction is producing a significant amount of a quinazolinone byproduct, which I suspect is due to hydrolysis. How can I prevent this?

Answer:

Hydrolysis is a common side reaction, especially when working with chloroquinazolines, which are susceptible to reaction with water.[2] This leads to the formation of the corresponding quinazolin-4-one or quinazoline-2,4-dione.

Causality:

  • Water Contamination: The presence of water in the reaction solvent or reagents is the primary cause of hydrolysis.[2]

  • Reaction Conditions: Elevated temperatures and the presence of acids or bases can catalyze the hydrolysis reaction.[8]

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Ensure that the amine nucleophile and any bases used are free of water.

  • Workup Procedure: During the workup, minimize the contact time with aqueous solutions. If an aqueous wash is necessary, use brine to reduce the solubility of organic compounds in the aqueous phase and perform the extraction quickly.

Issue 3: Low Yield and Complex Product Mixture with Weakly Nucleophilic Amines

Question: I am using an electron-poor aniline as a nucleophile, and the reaction is very slow, resulting in a low yield of the desired 4-anilino-2-chloroquinazoline and multiple unidentified byproducts. How can I improve this reaction?

Answer:

Electron-poor anilines are less nucleophilic and therefore react more slowly with 2,4-dichloroquinazoline.[9] This often necessitates more forcing conditions, which can lead to side reactions.

Causality:

  • Reduced Nucleophilicity: The electron-withdrawing groups on the aniline reduce the electron density on the nitrogen atom, making it a weaker nucleophile.

  • Competing Side Reactions: The longer reaction times and higher temperatures required can promote side reactions such as hydrolysis, dimerization, or decomposition of the starting material.[10][11]

Solutions:

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a much shorter time.[9]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.[2] A mixture of THF and water has also been shown to be effective, particularly in microwave-mediated reactions.[9]

  • Catalysis: While not always necessary, the addition of a catalytic amount of a strong acid (e.g., HCl) can sometimes protonate the quinazoline ring, making it more electrophilic and susceptible to attack by a weak nucleophile. However, this must be done cautiously as it can also promote hydrolysis.

  • Buchwald-Hartwig Amination: For particularly challenging couplings, a palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative to direct nucleophilic aromatic substitution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for nucleophilic substitution on 2,4-dichloroquinazoline?

A1: The C4 position is significantly more reactive than the C2 position towards nucleophilic attack.[1][4][5][6][7] This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C4 carbon has a larger LUMO coefficient, indicating it is more electrophilic.[1][5][6][7]

Q2: How can I confirm the regioselectivity of my reaction and ensure the nucleophile has substituted at the C4 position?

A2: 2D-NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for confirming the regiochemistry.[1][5][6] A cross-peak between the N-H proton of the substituted amine and the H5 proton of the quinazoline ring is indicative of substitution at the C4 position.[7]

Q3: Are there any specific safety precautions I should take when working with dichloroquinazolines?

A3: Dichloroquinazolines and their derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds are typically solids and should be handled in a well-ventilated fume hood to avoid inhalation of dust.

Experimental Protocols

Protocol 1: General Procedure for Selective Monosubstitution at the C4 Position

This protocol provides a general method for the synthesis of 4-amino-2-chloroquinazolines.

  • Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 mmol) in a suitable anhydrous solvent (e.g., isopropanol, THF, or DMF; 10 mL) in a flame-dried, round-bottom flask under an inert atmosphere, add the amine nucleophile (1.1 mmol).[12]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. If a precipitate forms, filter the solid, wash it with water and a small amount of cold solvent, and dry it under vacuum. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-chloroquinazoline.

Data Presentation

Side Reaction Likely Causes Preventative Measures Reference
Disubstitution High temperature, long reaction time, excess nucleophile, strong baseLower temperature, monitor reaction time, use stoichiometric nucleophile, use a mild base[2][4]
Hydrolysis Presence of water in solvent or reagentsUse anhydrous conditions, inert atmosphere[2]
Low Yield with Weak Nucleophiles Low reactivity of the nucleophileUse microwave irradiation, polar aprotic solvents, or consider alternative catalytic methods[9]

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Desired Reaction Pathway 2,4-DCQ 2,4-Dichloroquinazoline Intermediate Meisenheimer Complex (Attack at C4) 2,4-DCQ->Intermediate + R-NH2 (Mild Conditions) Hydrolysis_Product Quinazolin-4-one 2,4-DCQ->Hydrolysis_Product + H2O Product 4-Amino-2-chloroquinazoline Intermediate->Product - HCl Disubstituted 2,4-Diaminoquinazoline Product->Disubstituted + R-NH2 (Harsh Conditions)

Caption: Nucleophilic substitution of 2,4-dichloroquinazoline and common side reactions.

Troubleshooting Workflow

G Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Identify_Side_Product Identify Major Side Product(s) Check_Purity->Identify_Side_Product Disubstitution Disubstituted Product Observed Identify_Side_Product->Disubstitution Disubstitution Hydrolysis Hydrolysis Product Observed Identify_Side_Product->Hydrolysis Hydrolysis No_Reaction Starting Material Unchanged Identify_Side_Product->No_Reaction Low Conversion Sol_Disub Reduce Temperature Decrease Reaction Time Use Stoichiometric Nucleophile Disubstitution->Sol_Disub Sol_Hydrolysis Use Anhydrous Solvents Run Under Inert Atmosphere Hydrolysis->Sol_Hydrolysis Sol_No_Reaction Increase Temperature Use Microwave Irradiation Change Solvent No_Reaction->Sol_No_Reaction

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Purification of Crude 2,4-Dichloro-7-iodoquinazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-dichloro-7-iodoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this key intermediate. Our focus is on delivering field-proven insights and robust methodologies to ensure you achieve the highest purity and yield in your experiments.

I. Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section addresses specific issues that may arise during the recrystallization of this compound. Each problem is presented in a question-and-answer format, offering detailed explanations and actionable steps.

Issue 1: No Crystals Form Upon Cooling

Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What's going wrong?

Answer: This is a frequent challenge in recrystallization and typically points to one of two primary causes: excessive solvent use or the formation of a supersaturated solution.[1][2]

Root Cause Analysis & Solutions:

  • Excessive Solvent: The most common reason for crystallization failure is using too much solvent.[1][3] The concentration of the solute is too low to become saturated upon cooling, thus preventing crystal formation.

    • Solution 1: Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent.[3] Aim to reduce the volume by 25-50%, then allow it to cool again. This increases the solute concentration, facilitating crystallization. For volatile solvents, a rotary evaporator can be used for more precise control.[1][3]

    • Solution 2: Induce Crystallization (Seeding): If you have a small amount of pure this compound, add a "seed crystal" to the cooled solution. This provides a nucleation site for crystal growth.[1]

    • Solution 3: Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[1][2] The microscopic scratches on the glass can act as nucleation points.

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.

    • Solution: In addition to seeding and scratching, further cooling the solution in an ice bath can help overcome the energy barrier for nucleation.[4] However, be cautious with rapid cooling as it may lead to the formation of small, impure crystals.[4]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: Upon cooling my solution, the compound separated as an oily liquid instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the dissolved solid's melting point is lower than the temperature of the solution from which it is separating.[1][3] Impurities can also contribute to this phenomenon by depressing the melting point of the mixture.

Root Cause Analysis & Solutions:

  • Low Melting Point Impurities: The presence of impurities can create a eutectic mixture with a lower melting point than the pure compound.

    • Solution 1: Re-dissolve and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% of the original volume) to lower the saturation point.[1] This ensures that crystallization begins at a lower temperature, hopefully below the melting point of your compound.

    • Solution 2: Slow Cooling: Rapid cooling increases the likelihood of oiling out.[1][3] After re-dissolving, allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.

    • Solution 3: Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point. Alternatively, a mixed solvent system might be effective.

Issue 3: Low Recovery of Purified Product

Question: After recrystallization, my yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: A low yield is a common issue in recrystallization and can stem from several factors, from using too much solvent to premature crystallization.[3][5][6]

Root Cause Analysis & Solutions:

  • Excessive Solvent: As with the failure to form crystals, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[3][5]

    • Solution: Second Crop Crystallization: Do not discard the mother liquor. Concentrate it by boiling off some of the solvent and cool it again to obtain a second crop of crystals.[3] Note that this second crop may be less pure than the first.

  • Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, you'll need to perform a hot filtration. If the solution cools during this process, the product will crystallize prematurely in the filter paper.

    • Solution: Keep Everything Hot: Use a heated filter funnel or place the funnel and receiving flask on a hot plate during filtration. Use a slight excess of hot solvent to ensure the product remains in solution. This excess can be boiled off before cooling to induce crystallization.[2]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant amount of your product.[5]

    • Solution: Use Ice-Cold Solvent: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

Solvent Selection Protocol:

  • Small-Scale Testing: Place a small amount of your crude product (20-30 mg) into several test tubes.

  • Add Solvents: To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or a mixture like ethanol/water) dropwise at room temperature.[9]

  • Observe Solubility: A good solvent will not dissolve the compound at room temperature.[10]

  • Heat: Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will completely dissolve the compound at its boiling point.

  • Cool: Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.

A published procedure for the closely related 2,4-dichloro-7-fluoroquinazoline reported successful recrystallization from acetone, suggesting it is a good starting point for this compound.[11]

Q2: How can I remove colored impurities during recrystallization?

A2: If your hot solution is colored, and the pure compound is known to be colorless or white, you can use activated charcoal to remove the colored impurities.

Decolorization Protocol:

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling when adding the charcoal.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient). Using too much charcoal can adsorb your product, leading to a lower yield.[3]

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

  • Proceed with the cooling and crystallization steps.

Q3: How can I improve the purity and crystal size of my final product?

A3: The rate of cooling directly impacts the purity and size of the crystals.[12]

  • For Higher Purity: Slow cooling allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[4] Rapid cooling, or "crashing out," can trap impurities within the crystals.

  • For Larger Crystals: Slow cooling also promotes the growth of larger, more well-defined crystals.[12]

To achieve slow cooling, you can insulate the flask or allow it to cool in a dewar.

Q4: What are the key safety precautions when working with this compound and recrystallization solvents?

A4: Always consult the Safety Data Sheet (SDS) for this compound and any solvents used.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all work in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Heating: When heating flammable organic solvents, use a steam bath, heating mantle, or hot plate. Never use an open flame.

  • Handling: this compound is a chemical intermediate and should be handled with care. Avoid inhalation, ingestion, and skin contact.

III. Visualizations and Data

Recrystallization Workflow

Recrystallization_Workflow start Start | Crude this compound dissolve Dissolution Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (If insoluble impurities are present) dissolve->hot_filtration cool Cooling Allow to cool slowly dissolve->cool No insoluble impurities hot_filtration->cool crystallization Crystallization Crystals form cool->crystallization collection Collection Vacuum filtration crystallization->collection washing Washing Rinse with ice-cold solvent collection->washing drying Drying Dry crystals washing->drying end End | Pure Product drying->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization issues.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Acetone 56Polar aproticGood solvent for many organic compounds. Volatile.[14]
Ethanol 78Polar proticOften used in combination with water.
Methanol 65Polar proticSimilar to ethanol but more volatile.
Ethyl Acetate 77Moderately polarGood general-purpose solvent.
Toluene 111NonpolarUseful for less polar compounds. Higher boiling point requires careful handling.
Water 100Very polarGood for polar compounds, but may not be suitable for this compound.[14]

IV. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from --INVALID-LINK--

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from --INVALID-LINK--

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from --INVALID-LINK--

  • Experiment : Recrystallization – Part I: Solvent Selectionn - Science Learning Center. (n.d.). University of Michigan. Retrieved from --INVALID-LINK--

  • Recrystallization. --->. (n.d.). University of Massachusetts. Retrieved from --INVALID-LINK--

  • Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? | Homework.Study.com. (n.d.). Retrieved from --INVALID-LINK--

  • Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC - NIH. (2016, February 15). Retrieved from --INVALID-LINK--

  • Technical Support Center: Large-Scale Synthesis of Substituted Quinazolines - Benchchem. (2025). Retrieved from --INVALID-LINK--

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from --INVALID-LINK--

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from --INVALID-LINK--

  • Tips for maximizing yield, purity and crystal size during recrystallization - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC - NIH. (2022, February 23). Retrieved from --INVALID-LINK--

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview - YouTube. (2022, September 25). Retrieved from --INVALID-LINK--

  • recrystallization.pdf. (n.d.). Retrieved from --INVALID-LINK--

  • 2,4-Dichloro-7-fluoroquinazoline - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • This compound SDS, 959237-34-4 Safety Data Sheets - Echemi. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Controlling Regioselectivity in 2,4-Dichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 2,4-dichloroquinazoline. This guide is designed to provide in-depth, field-proven insights into controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a critical step in the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates.[1][2][3] Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic substitution on 2,4-dichloroquinazoline typically regioselective for the C4 position?

A1: The preferential substitution at the C4 position is a well-documented phenomenon governed by fundamental electronic and kinetic factors.[1][3][4] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a negatively charged Meisenheimer intermediate.[2][5]

  • Electronic Effects: Computational studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[1][2] This makes C4 more electrophilic and thus more susceptible to initial attack by a nucleophile.[1][2] The resulting Meisenheimer intermediate formed by attack at C4 is better stabilized through resonance, particularly by the adjacent ring nitrogen, compared to the intermediate formed from C2 attack.[6]

  • Kinetic Control: The activation energy for the nucleophilic attack at C4 is lower than at C2.[1][2] Consequently, under milder, kinetically controlled conditions (e.g., lower temperatures), the reaction rate for C4 substitution is significantly faster, leading to the formation of the 4-substituted-2-chloroquinazoline as the major product.[4][7][8][9]

Q2: Under what conditions can I achieve substitution at the C2 position?

A2: Substitution at the C2 position is possible but generally requires more forcing or "harsh" conditions.[4] Once the more reactive C4 position has been substituted (typically with an electron-donating group like an amine), the quinazoline ring becomes less activated, making the second substitution at C2 more difficult.[7] To achieve C2 substitution, you typically need:

  • Higher Temperatures: Refluxing the 4-substituted-2-chloroquinazoline intermediate at temperatures often exceeding 100 °C is a common strategy.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and drive the reaction to completion for the less reactive C2 position.[1][10]

  • Alternative Chemistries: For certain transformations, specialized methods like Buchwald-Hartwig amination or other metal-catalyzed cross-coupling reactions may be necessary to functionalize the C2 position.[1][11] In some cases, a "sulfonyl group dance" has been used to achieve C2 modification regioselectively.[11][12]

Q3: How does the choice of nucleophile affect the regioselectivity?

A3: While the intrinsic reactivity of the 2,4-dichloroquinazoline scaffold favors C4 attack, the nature of the nucleophile plays a role. Electron-rich amines, such as primary aliphatic amines, readily react at the C4 position even under mild conditions.[3][10] Less nucleophilic amines, like some electron-poor anilines, might require slightly elevated temperatures or longer reaction times to achieve the same C4 substitution efficiently.[10] However, for most common amine nucleophiles, the inherent C4 selectivity is maintained.[3]

Q4: What is the typical role of a base in these reactions?

A4: A base is often added to neutralize the HCl that is generated during the SNAr reaction. This is crucial for several reasons:

  • It prevents the protonation of the amine nucleophile, which would render it non-nucleophilic.

  • It prevents the potential for acid-catalyzed side reactions. Commonly used bases include organic amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), as well as inorganic bases like sodium acetate (NaOAc).[3] The choice of base depends on the specific reactants and solvent system.

Troubleshooting Guides

Problem 1: My reaction is giving me a mixture of 2,4-disubstituted product and unreacted 4-substituted-2-chloroquinazoline. How can I improve the yield of the disubstituted product?

This issue indicates that the second substitution at the C2 position is incomplete.

Troubleshooting Workflow

G start Incomplete C2 Substitution temp Increase Reaction Temperature start->temp Is temp < 100°C? time Extend Reaction Time start->time Is time < 12h? mw Use Microwave Irradiation start->mw Conventional heating? solvent Switch to Higher Boiling Solvent (e.g., DMA, NMP) start->solvent Using low-boiling solvent? result Improved Yield of Disubstituted Product temp->result time->result mw->result solvent->result

Caption: Troubleshooting workflow for incomplete C2 substitution.

Detailed Protocol: Driving C2 Substitution to Completion

  • Verify Starting Material: Ensure your 4-substituted-2-chloroquinazoline starting material is pure and dry.

  • Increase Temperature: If your reaction was run at or below 80 °C, incrementally increase the temperature. Set up small-scale reactions at 100 °C, 120 °C, and even higher if your solvent allows.[1] Monitor progress by TLC or LC-MS.

  • Employ Microwave Synthesis: Transfer the reaction to a microwave reactor. Start with the same temperature used in conventional heating (e.g., 120 °C) for 30-60 minutes. Microwave irradiation can dramatically accelerate the substitution at the less reactive C2 position.[10]

  • Change Solvent: If you are using a solvent like ethanol or isopropanol, switch to a higher-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), or dioxane.[7][13] These solvents can reach higher temperatures and often improve the solubility of reactants.

Problem 2: I am observing the formation of the undesired 2-amino-4-chloroquinazoline isomer. How can I maximize C4 selectivity?

Formation of the C2-substituted isomer as the initial product is rare but can occur if the reaction conditions are not optimized for kinetic control.[9][14] This implies the reaction is overcoming the initial kinetic barrier for C4 and proceeding under thermodynamic control or that steric factors are at play.

Reaction Control Principles

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control K_Conditions Low Temperature Short Reaction Time K_Product Kinetic Product (4-Amino-2-chloroquinazoline) Forms Faster Lower Activation Energy T_Product Thermodynamic Product (Potentially 2-Amino-4-chloroquinazoline) More Stable Higher Activation Energy K_Product->T_Product Reversible at High T T_Conditions High Temperature Long Reaction Time (Equilibrium) Reactants 2,4-Dichloroquinazoline + Nucleophile Reactants->K_Product Favored Path Reactants->T_Product

Caption: Kinetic vs. Thermodynamic reaction pathways.

Detailed Protocol: Maximizing C4-Selectivity

  • Lower the Reaction Temperature: This is the most critical factor.[7] If the reaction was performed at room temperature or above, cool it down. Start the reaction at 0-5 °C using an ice bath.[4] For many reactive amines, the substitution at C4 is rapid even at low temperatures.

  • Monitor Closely: Follow the reaction's progress using TLC or LC-MS from the very beginning. The goal is to stop the reaction as soon as the starting 2,4-dichloroquinazoline is consumed, before any potential equilibration or further reaction can occur.

  • Consider Sterics: With very bulky N-substituted cyclic amines, steric hindrance might influence regioselectivity. However, literature suggests that even with these nucleophiles, C4 substitution is often favored on the quinazoline core, while pyrimidines can show mixed results.[15] If you suspect steric issues, ensure the temperature is kept low to favor the kinetically preferred C4 product.

Problem 3: I am getting a low yield and a complex mixture of byproducts. What are the likely causes?

Low yields and byproduct formation often point to issues with reactant quality, solvent choice, or atmospheric conditions.[16][17]

Troubleshooting Low Yield & Purity

Possible Cause Troubleshooting Step Experimental Protocol
Poor Reactant Quality Verify the purity of 2,4-dichloroquinazoline and the amine nucleophile.Purification: Recrystallize the 2,4-dichloroquinazoline from a suitable solvent like ethanol or hexanes. Distill liquid amines under reduced pressure. Ensure starting materials are dry.
Inappropriate Solvent The solvent may not be suitable for the reaction, leading to poor solubility or side reactions.[16]Solvent Screening: Run small-scale reactions in different solvents. For C4 substitution, polar aprotic solvents (THF, Dioxane, Acetonitrile) or polar protic solvents (Ethanol, 2-Propanol) are commonly effective.[3]
Reaction with Solvent Hydrolysis of the chloro-groups can occur if water is present, forming quinazolinones.Use Anhydrous Conditions: Dry all glassware in an oven. Use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[17]
Incorrect Stoichiometry Using an excess of the amine nucleophile can sometimes lead to a higher chance of disubstitution, even at lower temperatures.Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine. Adding the amine dropwise to the solution of 2,4-dichloroquinazoline at low temperature can also improve selectivity and yield.

References

2,4-Dichloro-7-iodoquinazoline stability and safe storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-7-iodoquinazoline is a highly functionalized heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug development. Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective chemical modifications. The chlorine atoms at the C2 and C4 positions, and the iodine atom at the C7 position, are all susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. This high reactivity, however, also makes the compound susceptible to degradation if not handled and stored correctly. This guide will address common challenges and provide solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns are hydrolysis due to moisture and potential photodegradation. The chloro groups, particularly at the C4 position, are susceptible to hydrolysis, which can lead to the formation of quinazolinone byproducts.[1][2] The carbon-iodine bond can be sensitive to light, potentially leading to decomposition.

Q2: How can I tell if my sample of this compound has degraded?

Degradation can be suspected if you observe any of the following:

  • Change in physical appearance: The compound is typically a light yellow to yellow solid.[3] Any significant color change or the appearance of clumping may indicate degradation.

  • Poor solubility: Formation of insoluble byproducts can affect solubility in your reaction solvent.

  • Inconsistent analytical data: Discrepancies in NMR, LC-MS, or HPLC results compared to the reference data are a strong indicator of degradation. The appearance of new, unexpected peaks is a common sign.

  • Reduced reactivity in subsequent reactions: If you observe lower than expected yields or the formation of unexpected side products in reactions where this compound is a starting material, its purity may be compromised.

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: 2–8 °C.[3]

  • Atmosphere: Under an inert gas such as nitrogen or argon.[3]

  • Container: In a tightly sealed, opaque container to protect from moisture and light.[4][5][6]

  • Location: In a dry, cool, and well-ventilated area.[4][5]

ParameterRecommended ConditionRationale
Temperature 2–8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents hydrolysis by excluding moisture from the air.[7][8][9][10]
Light Opaque ContainerProtects against potential photodegradation of the carbon-iodine bond.
Container Seal Tightly SealedPrevents ingress of moisture and oxygen.[4][6]

Q4: Can I handle this compound on the open bench?

Given its sensitivity to moisture, it is highly recommended to handle this compound under an inert atmosphere, for instance, inside a glovebox or using Schlenk line techniques, especially when dispensing and weighing the solid.[7][8][9][10] If a glovebox is not available, minimize exposure to the atmosphere by working quickly and efficiently.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Inconsistent or Unexpected Reaction Outcomes

You are performing a nucleophilic substitution or a cross-coupling reaction and observe low yield, no reaction, or the formation of multiple unidentified byproducts.

Troubleshooting Workflow

start Low Yield / Unexpected Products check_purity 1. Verify Purity of Starting Material (NMR, LC-MS) start->check_purity degraded Degradation Detected check_purity->degraded Impurities Found pure Starting Material is Pure check_purity->pure No Impurities re_purify Action: Re-purify or Obtain New Batch degraded->re_purify check_conditions 2. Review Reaction Conditions pure->check_conditions moisture Moisture/Air Contamination? check_conditions->moisture yes_moisture Yes moisture->yes_moisture no_moisture No moisture->no_moisture dry_solvents Action: Use Anhydrous Solvents & Inert Atmosphere Techniques yes_moisture->dry_solvents check_reagents 3. Assess Reagent Compatibility and Reactivity no_moisture->check_reagents reagent_issue Potential Incompatibility or Incorrect Stoichiometry? check_reagents->reagent_issue yes_reagent Yes reagent_issue->yes_reagent no_reagent No reagent_issue->no_reagent optimize_reagents Action: Screen Reagents, Adjust Stoichiometry yes_reagent->optimize_reagents review_literature Consult Literature for Similar Reactions no_reagent->review_literature

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Plausible Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound in the presence of water is hydrolysis. The chlorine atom at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack by water. This is followed by the C2 position, which is less reactive.

A This compound B 2-Chloro-7-iodo-4(3H)-quinazolinone (Hydrolysis at C4) A->B + H2O - HCl C 7-Iodo-2,4(1H,3H)-quinazolinedione (Hydrolysis at C2) B->C + H2O - HCl

Caption: Plausible hydrolysis pathway of this compound.

Issue 2: Compound Appears Discolored or Clumped

Upon opening a new or stored container, the solid appears to have changed from a free-flowing light-yellow powder to a darker, possibly clumped solid.

Causality and Prevention:

  • Cause: This is often a visual indicator of moisture contamination and subsequent hydrolysis. The formation of quinazolinones, which have different crystal structures and may contain trapped water, can lead to clumping.

  • Prevention: Always store the compound in a desiccator, preferably inside a refrigerator (2-8 °C). Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing

This protocol outlines the recommended procedure for weighing and dispensing this compound to minimize exposure to air and moisture.[7][8][9][10]

  • Preparation: Place the sealed container of this compound, along with all necessary spatulas and weighing vessels, inside a nitrogen-filled glovebox. If a glovebox is unavailable, prepare a "nitrogen blanket" setup at your balance.

  • Equilibration: Allow the container to equilibrate to the ambient temperature inside the glovebox or on the benchtop for at least 20-30 minutes before opening.

  • Dispensing:

    • In a Glovebox: Carefully open the container and quickly weigh the desired amount of the compound into a tared vial. Immediately seal both the stock container and the vial with the weighed compound.

    • On the Bench: If working on an open bench, flush the headspace of the container with a gentle stream of nitrogen before opening. Quickly remove the desired amount of solid and immediately reseal the container, again flushing the headspace with nitrogen before tightening the cap.

  • Transfer: If the subsequent reaction is to be performed under an inert atmosphere, the vial containing the weighed compound should be sealed with a septum and purged with nitrogen before solvent addition.

Protocol 2: Checking for Hydrolysis by TLC

A quick thin-layer chromatography (TLC) analysis can often reveal the presence of more polar hydrolysis byproducts.

  • Sample Preparation: Dissolve a small amount (a few milligrams) of your this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • TLC Setup: Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate using a solvent system such as 30-50% ethyl acetate in hexanes.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation: The starting material, this compound, should appear as a single, less polar spot. The hydrolyzed byproducts, being more polar due to the hydroxyl or amide groups, will have lower Rf values and appear as distinct spots closer to the baseline.

References

Technical Support Center: Strategies for Enhancing Quinazoline Intermediate Solubility in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers in synthetic and medicinal chemistry, we understand that managing the solubility of intermediates is a critical, yet often challenging, aspect of successful reaction design. Quinazoline scaffolds, central to many therapeutic agents, are notoriously prone to poor solubility due to their rigid, aromatic nature.[1][2] This guide is structured to provide direct answers and actionable protocols to overcome these hurdles, moving your research from persistent precipitation to productive synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers in the field.

Q1: My quinazoline intermediate is precipitating out of the reaction mixture as soon as I add it. What are my immediate options?

A1: When an intermediate "crashes out," the immediate goal is to get it back into the solution to allow the reaction to proceed. Your first steps should be:

  • Increase Temperature: Gently warm the reaction mixture. For many organic compounds, solubility increases significantly with temperature.[3][4]

  • Add a Co-solvent: Introduce a small volume (start with 5-10% of the total reaction volume) of a stronger, miscible solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These polar aprotic solvents are often effective at dissolving complex heterocyclic systems.[3][4]

  • Increase Agitation: Ensure the mixture is being stirred vigorously. While this won't change the equilibrium solubility, it can increase the rate of dissolution for suspended particles.

If these immediate actions fail, you will need to reconsider your primary solvent system, as outlined in the detailed guides below.

Q2: Are there "go-to" solvents for quinazoline chemistry?

A2: While every derivative is unique, the field has established several reliable solvents. Polar aprotic solvents are generally the most effective. Studies have shown that quinazoline derivatives often exhibit the greatest solubility in N,N-Dimethylformamide (DMF) .[3][4] Other commonly used solvents include Dimethyl sulfoxide (DMSO), 1,4-dioxane, and Tetrahydrofuran (THF).[4][5] For greener approaches, ionic liquids are also gaining traction as effective solvent-catalyst systems.[5][6]

Q3: I'm worried about using high temperatures because my starting materials are thermally sensitive. What's a safer alternative?

A3: This is a valid concern. Instead of conventional heating, which can lead to decomposition, consider Microwave-Assisted Organic Synthesis (MAOS) . Microwave energy directly heats the solvent and any polar molecules in the mixture, leading to rapid and uniform temperature increases.[7][8] This often allows reactions to be completed in minutes rather than hours, at overall lower bulk temperatures, minimizing the degradation of sensitive compounds.[9][10]

Q4: My quinazoline has acidic or basic functional groups. How can I use this to my advantage?

A4: The presence of ionizable groups is a significant advantage. Quinazolines are nitrogen-containing heterocycles, and their basic nitrogens can be protonated.[11][12] By adjusting the pH of the reaction medium, you can convert the neutral molecule into a more soluble salt form. For a basic quinazoline, adding a small amount of a non-nucleophilic acid (e.g., methanesulfonic acid, p-toluenesulfonic acid) can dramatically increase solubility.[1][] This is a powerful technique, provided the pH change does not negatively affect your reagents or reaction mechanism.[1]

In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent & Co-Solvent Selection

The foundation of a homogeneous reaction is the correct solvent system. When a single solvent is insufficient, a co-solvent system is the next logical step. Co-solvents work by reducing the overall polarity of the primary solvent system, which can disrupt the solvent's self-association (like the hydrogen-bonding network in water or alcohols) and create a more favorable environment for the solute.[][14][15]

Causality: A poorly soluble, non-polar solute struggles to break into a highly-ordered, polar solvent network. A co-solvent, which is miscible with the primary solvent but less polar, breaks up this network, lowering the energetic penalty for introducing the solute.[]

Co-SolventPrimary Solvent CompatibilityKey Characteristics
N,N-Dimethylformamide (DMF) Alcohols, Water, Toluene, THFHigh boiling point, excellent solubilizing power for polar and non-polar compounds.
Dimethyl Sulfoxide (DMSO) Alcohols, Water, THF, DCMHigh boiling point, strong hydrogen bond acceptor, can accelerate SN2 reactions.
Ethanol / Isopropanol Water, Toluene, HexanesIncreases polarity of non-polar solvents; decreases polarity of aqueous systems.[16]
Tetrahydrofuran (THF) Toluene, Hexanes, DCMGood general-purpose ether, lower boiling point.
Acetonitrile (ACN) Water, Alcohols, DCMPolar aprotic, useful in a wide range of organic reactions.

This workflow guides a researcher through a logical process for identifying an effective solvent or co-solvent system.

A Problem: Poor Intermediate Solubility B Perform Small-Scale Solubility Test (See Protocol 1) A->B C Is solubility adequate in a single common solvent (e.g., DMF, DMSO, THF)? B->C D Yes C->D E No C->E F Proceed with selected solvent. Monitor for precipitation during reaction. D->F G Select best single solvent as primary. Begin co-solvent screening. E->G H Screen Co-solvents (5-20% v/v) (e.g., Toluene, ACN, Dioxane) G->H I Is a homogeneous solution achieved? H->I J Yes I->J K No I->K L Proceed with optimized solvent/co-solvent system. J->L M Consider alternative strategies: - Temperature Increase - pH Adjustment - PTC K->M

Caption: Logical workflow for solvent & co-solvent selection.

Guide 2: Leveraging Temperature & Energy Input

Increasing temperature is a fundamental tool for enhancing solubility.[4] However, the method of energy input can have a profound impact on reaction outcomes.

  • Conventional Heating: Heat is transferred via conduction from the vessel walls inward. This is slow and can create temperature gradients, potentially leading to localized decomposition at the flask surface while the bulk solution remains cooler.

  • Microwave Heating: Microwaves transfer energy directly to any material with a dielectric constant, typically the solvent.[7] This results in rapid, uniform, and efficient heating of the entire reaction volume.[8][10] For poorly soluble reactants, this can maintain a higher transient concentration of the dissolved species, accelerating the reaction rate.[9]

  • When reactants are thermally sensitive and require short reaction times.

  • When reactions are sluggish at the boiling point of the chosen solvent.

  • To overcome high activation energy barriers.

  • In efforts to develop greener, solvent-free, or solvent-reduced reaction conditions.[17][18]

Guide 3: Phase-Transfer Catalysis (PTC) for Heterogeneous Reactions

Often, solubility issues arise when one reactant is soluble in an organic phase while the other (e.g., an inorganic base or salt) is only soluble in an aqueous phase. The reaction stalls at the interface. Phase-Transfer Catalysis (PTC) is a powerful technique to overcome this.[19][20]

Causality: A phase-transfer catalyst, typically a quaternary ammonium salt ('quat'), acts as a shuttle.[21] For example, the lipophilic cation of the PTC pairs with an anion from the aqueous phase. This new, organic-soluble ion pair is then transported into the organic phase where it can react with the quinazoline intermediate.

A Does the reaction involve immiscible phases? B Yes (e.g., Organic substrate + Aqueous base) A->B C No A->C E Is one reactant an anion (e.g., hydroxide, cyanide, halide)? B->E D Consider other solubility enhancement methods. C->D F Yes E->F G No E->G H PTC is a highly suitable strategy. F->H G->D I Select a PTC like TBAB or Aliquat 336. Start with 1-5 mol%. H->I

Caption: Decision process for employing Phase-Transfer Catalysis.

Experimental Protocols
Protocol 1: Gravimetric Method for Solubility Determination

This protocol provides a reliable method to quantify the solubility of your quinazoline intermediate in a given solvent at a specific temperature.[3]

Objective: To determine the equilibrium solubility of a compound.

Materials:

  • Quinazoline intermediate

  • Selected solvent(s)

  • Sealed vials

  • Thermostatically controlled shaker/water bath

  • Centrifuge

  • Analytical balance

  • Volumetric pipette

  • Pre-weighed evaporation vials

Procedure:

  • Preparation: Add an excess amount of the solid quinazoline intermediate to a known volume of the solvent in a sealed vial. "Excess" means enough solid remains undissolved.

  • Equilibration: Place the vial in the thermostatically controlled shaker at the desired reaction temperature. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand at the same temperature for 2-4 hours to let the excess solid settle. For complete separation, centrifuge the vial at high speed.

  • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. Be careful not to disturb the solid pellet.

  • Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry evaporation vial.

  • Drying: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried residue is achieved.

  • Calculation: Weigh the evaporation vial containing the dried solute. The solubility (in mg/mL or mol/L) is calculated by dividing the mass of the residue by the volume of the supernatant taken.

References

Technical Support Center: Troubleshooting Suzuki Reactions with Halogenated Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halogenated quinazolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. Quinazolines present unique challenges due to the electronic properties of the nitrogen-containing ring system. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a chloro- or bromoquinazoline is giving me very low to no yield. What are the most likely causes?

Low or no yield in Suzuki couplings with halogenated quinazolines is a common issue and can typically be traced back to one or more of the following core factors:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst to the carbon-halogen bond, is often the rate-limiting step, especially with electron-deficient heteroaryl chlorides.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black (agglomerated nanoparticles), which reduces the number of active catalytic sites.[2] The nitrogen atoms in the quinazoline ring can also coordinate to the palladium center, potentially hindering its catalytic activity.[3]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like chloroquinazolines, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and subsequent reductive elimination steps.[4][5]

  • Inadequate Base or Solvent System: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][7] If the base is not strong enough, or if the solvent system does not adequately dissolve all components (the organic substrate, the boronic acid, and the inorganic base), the reaction will be slow or fail altogether.[4]

  • Competing Side Reactions: Undesired reaction pathways, such as dehalogenation of your quinazoline or protodeboronation of your boronic acid, can consume your starting materials, leading to low yields of the desired product.[3][8]

Q2: I see a significant amount of my halogenated quinazoline starting material being converted to the corresponding dehalogenated quinazoline. How do I prevent this?

This side reaction, known as hydrodehalogenation or simply dehalogenation, is a common problem, particularly with electron-deficient N-heterocyclic halides.[3] It occurs when the palladium intermediate (Ar-Pd-X) reacts with a hydride source in the reaction mixture before it can couple with the boronic acid.

Key Causes and Mitigation Strategies:

  • Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., impurities in hydroxides or carbonates), or even trace water.

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.

To minimize dehalogenation:

  • Optimize the Ligand: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that accelerate the rate of reductive elimination of the desired product over the dehalogenation pathway.[3][5]

  • Choose a Non-Hydride-Donating Solvent: Avoid using alcohol-based solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[8]

  • Select the Base Carefully: Use a high-purity, anhydrous base. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and may be less prone to generating hydride species compared to stronger hydroxide bases.[1]

  • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help to favor the desired transmetalation pathway.

Q3: My boronic acid seems to be decomposing during the reaction, and I'm isolating the non-boronylated arene. What is happening?

This is a classic case of protodeboronation, where the C-B bond of the organoboron reagent is cleaved by a proton source, replacing it with a C-H bond.[1] This is particularly problematic with electron-rich or certain heteroaromatic boronic acids.

Key Causes and Mitigation Strategies:

  • Excess Water and Strong Base: The combination of a strong aqueous base and high temperatures can accelerate the rate of protodeboronation.

  • Inherent Instability of Boronic Acid: Some boronic acids are inherently less stable under Suzuki conditions.

To prevent protodeboronation:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[1][9] They act as a "slow-release" source of the boronic acid under the reaction conditions.[1]

  • Use Anhydrous Conditions (with caution): While some water is often beneficial for Suzuki reactions (to dissolve the base), excess water can promote this side reaction.[1] Ensure your solvents are dry if this is a persistent issue.

  • Optimize the Base: Switch to a weaker base like K₃PO₄ or K₂CO₃, or a non-aqueous base like CsF.[1]

  • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[1]

In-Depth Troubleshooting Guides

Guide 1: Addressing Low to No Product Formation

A failed Suzuki reaction requires a systematic approach to diagnose the root cause. The following workflow can help you pinpoint the issue.

Troubleshooting Workflow for Failed Reactions

G start Reaction Failed (Low/No Yield) check_catalyst Is the Catalyst System Active? - Pd(0) source or efficient precatalyst? - Correct Ligand-to-Metal Ratio? start->check_catalyst check_ligand Is the Ligand Appropriate? - Chloroquinazolines often require bulky, electron-rich ligands. check_catalyst->check_ligand Yes solution_catalyst Action: - Use a pre-formed Pd(0) catalyst like Pd(PPh3)4. - Switch to a modern precatalyst (e.g., XPhos Pd G3). - Ensure inert atmosphere to prevent oxidation. check_catalyst->solution_catalyst No check_conditions Are the Reaction Conditions Optimal? - Base strength and solubility? - Solvent system appropriate? - Temperature sufficient? check_ligand->check_conditions Yes solution_ligand Action: - Screen bulky, electron-rich phosphine ligands (SPhos, XPhos, RuPhos). - Increase ligand loading. check_ligand->solution_ligand No check_reagents Are the Reagents Stable? - Boronic acid degrading (protodeboronation)? - Quinazoline degrading (dehalogenation)? check_conditions->check_reagents Yes solution_conditions Action: - Screen bases (K3PO4, Cs2CO3). - Change solvent (Dioxane/H2O, Toluene/H2O, DMF). - Increase temperature. check_conditions->solution_conditions No solution_reagents Action: - Use a more stable boronic ester (e.g., pinacol ester). - Re-purify starting materials. check_reagents->solution_reagents No end_node Consult further literature for highly specialized cases. check_reagents->end_node Yes

Caption: Troubleshooting Decision Tree for Failed Suzuki Reactions.

Detailed Protocol: Screening for Optimal Conditions

When initial attempts fail, a Design of Experiments (DoE) approach or a systematic screening of key parameters is recommended to identify optimal conditions.[10]

Objective: To identify an effective catalyst, ligand, base, and solvent system for the coupling of a halogenated quinazoline with a boronic acid.

Materials:

  • Halogenated Quinazoline (1.0 eq)

  • Boronic Acid or Ester (1.2 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligands (e.g., PPh₃, SPhos, XPhos)

  • Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous Solvents (e.g., Dioxane, Toluene, DMF)

  • Degassed Water

Procedure:

  • Array Setup: In an inert atmosphere (glovebox), set up an array of reaction vials.

  • Reagent Addition:

    • To each vial, add the halogenated quinazoline.

    • Add the boronic acid or ester.

    • Add the solid base.

    • Add the palladium precatalyst and ligand from stock solutions. A typical starting point is 1-2 mol% Pd and a 2:1 ligand-to-palladium ratio.[5]

  • Solvent Addition: Add the chosen solvent system (e.g., Dioxane:Water 4:1).

  • Degassing: Seal the vials and further degas the reaction mixtures by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes.[3]

  • Reaction: Place the vials in a pre-heated reaction block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at set time points (e.g., 2h, 6h, 24h).

  • Analysis: Compare the conversion and yield across the different conditions to identify the optimal parameter set.

Parameter Condition 1 (Standard) Condition 2 (For Chloro-substrates) Condition 3 (Anhydrous)
Catalyst Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)
Ligand NoneSPhos (2 mol%)XPhos (4 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)Cs₂CO₃ (2 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Anhydrous DMF
Temperature 100 °C110 °C120 °C

Table 1: Example screening conditions for Suzuki coupling of halogenated quinazolines.

Guide 2: Understanding the Suzuki Catalytic Cycle and Key Failure Points

A firm grasp of the catalytic cycle is essential for effective troubleshooting. Each step presents potential pitfalls, especially with challenging substrates like halogenated quinazolines.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Catalyst_Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Catalyst_Deactivation PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Dehalogenation Dehalogenation (Side Reaction) PdII_complex->Dehalogenation + Hydride Source PdII_diaryl Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Dehalo_Product Ar-H Dehalogenation->Dehalo_Product Protodeboronation Protodeboronation (Side Reaction) ArX Ar-X (Quinazoline-Halide) ArX->OxAdd Ar_B Ar'-B(OR)₂ (Boronic Acid/Ester) Ar_B->Transmetalation Ar_B->Protodeboronation + H₂O/Base Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle and Common Failure Pathways.

1. Oxidative Addition:

  • Challenge: This step is often slow for chloroquinazolines due to the strong C-Cl bond.[2] The electron-withdrawing nature of the quinazoline ring can also influence this step.

  • Troubleshooting: Use highly active, electron-rich, and bulky phosphine ligands (e.g., biaryl phosphines like SPhos or dialkylphosphines like PCy₃) to accelerate the oxidative addition.[4][5][11] Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand is often more effective than Pd(II) precatalysts which require in-situ reduction.[12]

2. Transmetalation:

  • Challenge: The boronic acid must be activated by the base to form a more nucleophilic borate species.[6][13] Poor solubility of the base or boronic acid can stall the reaction here.

  • Troubleshooting: Ensure the base is strong enough (K₃PO₄ is often more effective than K₂CO₃) and has good solubility in the reaction medium.[1] A biphasic system (e.g., Toluene/Water) with vigorous stirring is often employed to facilitate the interaction between the organic-soluble palladium complex and the water-soluble borate.[4][14]

3. Reductive Elimination:

  • Challenge: This final step forms the C-C bond and regenerates the Pd(0) catalyst. Sterically hindered products can make this step difficult.

  • Troubleshooting: Bulky phosphine ligands not only aid oxidative addition but also promote reductive elimination.[5] If this step is believed to be slow, increasing the reaction temperature may be beneficial.

References

Technical Support Center: Optimizing C4 Substitution on 2,4-Dichloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective functionalization of 2,4-dichloro-7-iodoquinazoline. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile scaffold in their synthetic campaigns. As a key building block, the precise and efficient substitution at the C4 position is often a critical step in the synthesis of a wide range of biologically active molecules.[1][2]

This guide provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles that govern this important transformation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nucleophilic aromatic substitution (SNAr) on this compound.

Q1: Why is the C4 position preferentially substituted over the C2 position?

The regioselectivity of this reaction is a well-documented phenomenon and is governed by electronic factors within the quinazoline ring system.[1][3] The carbon atom at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3] Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the C4 carbon has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.[1][2][4][5] This makes it the kinetically favored site for attack by a nucleophile. The reaction proceeds through a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex, and the subsequent expulsion of the chloride leaving group restores aromaticity.[3]

Q2: What types of nucleophiles are typically used for C4 substitution?

A wide variety of nucleophiles can be employed, with primary and secondary amines being the most common. These include:

  • Aliphatic amines: (e.g., butylamine, piperidine)

  • Benzylic amines: (e.g., benzylamine)

  • Anilines: (both electron-rich and electron-poor)[1][2]

Other nucleophiles, such as thiols and alcohols (as alkoxides), can also be used, though reaction conditions may need significant optimization.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation between the starting material (this compound), the desired C4-substituted product, and any potential byproducts (like the C2,4-disubstituted species). The consumption of the starting material and the appearance of a new, typically more polar, product spot indicate reaction progress. For definitive structural confirmation, techniques like LC-MS and NMR are essential upon completion.

Q4: What are the most common side products?

The primary side product is the C2,4-disubstituted quinazoline. This arises from a subsequent nucleophilic attack on the initially formed 2-chloro-4-substituted-7-iodoquinazoline.[3] This second substitution typically requires more forcing conditions, such as higher temperatures (e.g., >100 °C) or extended reaction times, due to the reduced reactivity of the C2 position after C4 substitution.[1] Another potential, though less common, issue is the formation of the C2-monosubstituted isomer, especially if the reaction is driven to high temperatures for a very long time with a highly reactive nucleophile.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted this compound at the end of the reaction.

Potential Cause Explanation & Suggested Solution
Insufficient Reactivity The combination of your specific nucleophile, solvent, and temperature may not be sufficient to overcome the activation energy. Solution: 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Refluxing in a higher-boiling solvent like dioxane or isopropanol can be effective.[1][2] 2. Microwave Irradiation: For particularly unreactive nucleophiles, such as electron-poor anilines, microwave heating can dramatically reduce reaction times and improve yields.[6]
Inappropriate Base The reaction generates HCl, which can protonate the amine nucleophile, rendering it inactive. A base is required to neutralize the acid. Solution: 1. Select an Appropriate Base: Use at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[1] For weaker amine nucleophiles, a stronger base might be needed, but care must be taken to avoid side reactions. 2. Check Base Quality: Ensure the base is not old or hydrated, which can reduce its efficacy.
Poor Solvent Choice The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Solution: 1. Solvent Screening: Test a range of solvents. Aprotic polar solvents like THF, acetonitrile, or DMF are often good choices. Alcohols like ethanol or isopropanol can also be effective and may participate in proton transfer, facilitating the reaction.[1]
Problem 2: Poor Selectivity - Formation of C2,4-Disubstituted Product

You observe a significant amount of the disubstituted byproduct along with your desired C4-monosubstituted product.

Potential Cause Explanation & Suggested Solution
Reaction Conditions Too Harsh As mentioned, substitution at C2 requires more energy. High temperatures or prolonged reaction times can provide the necessary energy to overcome this barrier, leading to the undesired second substitution.[1][3] Solution: 1. Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of C4 substitution. Often, room temperature is sufficient for reactive aliphatic amines.[1] 2. Reduce Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed and before significant formation of the disubstituted product is observed.
Stoichiometry of Nucleophile Using a large excess of the nucleophile can drive the reaction towards disubstitution by increasing the probability of a second attack. Solution: 1. Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the amine nucleophile. This will ensure that once the C4 substitution is complete, there is limited free nucleophile available to react at the C2 position.
Problem 3: Difficulty in Product Purification

The crude product is difficult to purify by column chromatography or recrystallization.

Potential Cause Explanation & Suggested Solution
Co-eluting Impurities The starting material, product, and disubstituted byproduct may have similar polarities, making chromatographic separation challenging. Solution: 1. Optimize Chromatography: Screen different solvent systems for column chromatography. Sometimes a small change in solvent polarity or the addition of a modifier (e.g., 1% triethylamine for basic products) can significantly improve separation. 2. Recrystallization: If the product is a solid, attempt recrystallization from a variety of solvents. This can be an excellent method for removing small amounts of impurities. 3. Acid-Base Extraction: If your product contains a basic nitrogen, an acidic wash during workup can help remove non-basic impurities. Conversely, a basic wash can remove acidic impurities.
Protonated Byproducts If a base like triethylamine is used, the resulting triethylammonium chloride salt can sometimes complicate purification. Solution: 1. Aqueous Workup: Ensure the workup includes a water wash to remove any water-soluble salts. A wash with a saturated sodium bicarbonate solution can also help neutralize and remove the ammonium salt.

Visualized Workflows and Mechanisms

To provide a clearer understanding, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) R_NH2->Meisenheimer Quinazoline This compound Quinazoline->Meisenheimer Nucleophilic Attack at C4 Product C4-Substituted Product Meisenheimer->Product Elimination of Cl⁻ HCl HCl Meisenheimer->HCl

Caption: SNAr mechanism for C4 substitution.

Troubleshooting_Flowchart Start Start Experiment Monitor Monitor by TLC Start->Monitor Problem Identify Issue Monitor->Problem No_Reaction Low / No Conversion Problem->No_Reaction No Product Spot Poor_Selectivity Poor Selectivity (Disubstitution) Problem->Poor_Selectivity Multiple Product Spots Workup_OK Reaction Complete & Selective Problem->Workup_OK Clean Conversion Sol_Temp Increase Temperature or Change Solvent No_Reaction->Sol_Temp Sol_Base Check Base Stoichiometry & Quality No_Reaction->Sol_Base Sol_Time Decrease Temperature & Reaction Time Poor_Selectivity->Sol_Time Sol_Stoich Reduce Nucleophile Equivalents to ~1.1 Poor_Selectivity->Sol_Stoich Purify Proceed to Workup & Purification Workup_OK->Purify Sol_Temp->Monitor Sol_Base->Monitor Sol_Time->Monitor Sol_Stoich->Monitor

Caption: Troubleshooting decision workflow.

General Experimental Protocol (Starting Point)

This protocol provides a robust starting point for the C4 substitution using a generic primary amine. It should be optimized for each specific substrate.

Materials:

  • This compound

  • Amine nucleophile (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.

  • Addition of Reagents: Add triethylamine (1.2 eq), followed by the dropwise addition of the amine nucleophile (1.1 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC every 30-60 minutes. If no significant reaction occurs after 2-4 hours, gently heat the mixture to 40-50 °C.

  • Quenching: Once TLC indicates consumption of the starting material, cool the reaction to room temperature.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water (2x) and saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-chloro-4-(substituted-amino)-7-iodoquinazoline.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS. For unambiguous confirmation of the C4 substitution, 2D-NMR experiments like NOESY or HMBC can be employed.[2]

References

Preventing hydrolysis of 2,4-Dichloro-7-iodoquinazoline during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Workup

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for handling 2,4-dichloro-7-iodoquinazoline, a critical intermediate in pharmaceutical synthesis. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during experimental workups. This resource addresses one of the most common issues encountered with this compound: unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My this compound is converting to 2-chloro-4-hydroxy-7-iodoquinazoline during aqueous workup. Why is this happening and how can I stop it?

A1: This is a classic case of nucleophilic aromatic substitution, a common reaction for 2,4-dichloroquinazolines. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position.[1][2] During a standard aqueous workup, water or hydroxide ions act as nucleophiles, attacking the electron-deficient C4 position and displacing the chloride ion. This results in the formation of the undesired 2-chloro-4-hydroxy-7-iodoquinazoline byproduct.

The underlying reason for this heightened reactivity at C4 lies in the electronics of the quinazoline ring system. The nitrogen atom at position 1 withdraws electron density, making the adjacent C4 carbon highly electrophilic and susceptible to nucleophilic attack. The intermediate formed upon attack at C4 is also better stabilized by resonance.

To prevent this, you must minimize the compound's contact with water, especially under neutral to basic conditions. The following sections provide detailed troubleshooting guides for both modifying your aqueous workup and employing non-aqueous alternatives.

Troubleshooting Guide 1: Optimizing Aqueous Workup Conditions

While seemingly counterintuitive for a moisture-sensitive compound, an aqueous workup can be successful if carefully controlled. The key is to manage pH and minimize exposure time.

Issue: Significant hydrolysis observed even with brief water contact.

Root Cause Analysis: The rate of hydrolysis is highly pH-dependent. Neutral or, worse, slightly basic conditions will significantly accelerate the unwanted substitution reaction. This can occur if your reaction quench or extraction solution is not sufficiently acidic.

Solution Protocol: Acidified Aqueous Workup

This protocol aims to keep the quinazoline nitrogen protonated, which deactivates the ring towards nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Quench:

    • Cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of all reactions, including hydrolysis.

    • Instead of quenching with neutral water or saturated bicarbonate, slowly add the reaction mixture to a pre-chilled, vigorously stirring solution of dilute, cold (0-5 °C) hydrochloric acid (e.g., 0.1 M to 1 M HCl). The goal is to maintain a pH between 3 and 4.

  • Extraction:

    • Promptly extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Use the same cold, dilute HCl solution for the initial wash to remove any water-soluble impurities.

  • Washing & Drying:

    • Perform a rapid wash with cold brine to remove the bulk of the water.

    • Immediately dry the organic layer over a vigorous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure you use a sufficient quantity to remove all traces of water.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.

Data Summary: pH Impact on Hydrolysis

pH RangeHydrolysis RiskRationale
> 7 (Basic)Very HighIncreased concentration of hydroxide (OH⁻), a potent nucleophile.
7 (Neutral)HighWater acts as a nucleophile, and the reaction can still proceed.
3 - 5 (Acidic)Low to ModerateProtonation of the ring nitrogen reduces its electron-withdrawing effect, deactivating the C4 position.
< 3 (Strongly Acidic)LowWhile hydrolysis is suppressed, strongly acidic conditions may not be compatible with other functional groups on your molecule.

Troubleshooting Guide 2: Implementing Non-Aqueous Workup Strategies

For particularly sensitive substrates or when maximum purity is required, avoiding water altogether is the most robust strategy. These methods are standard practice for handling air and moisture-sensitive compounds.[3][4]

Issue: My compound is too sensitive for any aqueous contact.

Root Cause Analysis: The intrinsic reactivity of the C4-Cl bond in your specific this compound derivative may be too high for even a carefully controlled aqueous workup.

Solution Protocol 1: Direct Filtration and Concentration

This is the simplest non-aqueous method, suitable when the reaction byproducts are insoluble in the reaction solvent.

Step-by-Step Methodology:

  • Reaction Completion: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Filtration: If the reaction produces insoluble byproducts (e.g., amine hydrochlorides), filter the reaction mixture through a pad of Celite® or a sintered glass funnel.

  • Washing: Wash the filter cake with a small amount of the anhydrous reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

Solution Protocol 2: Non-Aqueous Solvent Extraction/Precipitation

This method is useful when you need to separate your product from soluble, non-volatile impurities.

Step-by-Step Methodology:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Residue Treatment: Add a solvent in which your product is highly soluble, but the impurities are not (e.g., dichloromethane, ethyl acetate). Triturate or sonicate the residue to dissolve the product.

  • Filtration: Filter off the insoluble impurities.

  • Alternative Precipitation: Alternatively, add an "anti-solvent" (a solvent in which your product is insoluble, like hexane or pentane) to the concentrated reaction mixture to selectively precipitate the product, leaving impurities in the solution.

  • Isolation: Collect the desired material by filtration and wash with a small amount of the anti-solvent.

Workflow for Selecting the Appropriate Workup Strategy

G start Reaction Complete check_sensitivity Is the product extremely sensitive to hydrolysis? start->check_sensitivity check_byproducts Are byproducts insoluble in the reaction solvent? direct_filtration Use Direct Filtration (Guide 2, Protocol 1) check_byproducts->direct_filtration Yes nonaqueous_extraction Use Non-Aqueous Extraction/Precipitation (Guide 2, Protocol 2) check_byproducts->nonaqueous_extraction No check_sensitivity->check_byproducts Yes aqueous_workup Perform Acidified Aqueous Workup (Guide 1) check_sensitivity->aqueous_workup No purification Purify Product (e.g., Chromatography) aqueous_workup->purification direct_filtration->purification nonaqueous_extraction->purification

References

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dichloro-7-iodoquinazoline: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dichloro-7-iodoquinazoline. In the field of drug development and medicinal chemistry, quinazoline derivatives are pivotal scaffolds, and precise structural characterization is non-negotiable.[1][2][3] While direct, fully assigned experimental spectra for this specific iodo-substituted compound are not widely published[4], this guide leverages a predictive approach grounded in the analysis of its structural precursors and established principles of NMR spectroscopy. We will deconstruct the molecule, analyze the spectral contributions of each substituent, and build a reliable, predicted dataset. This comparative methodology serves as a powerful tool for researchers in verifying synthesis and guiding further derivatization.

Part 1: Foundational Spectral Analysis of 2,4-Dichloroquinazoline

To accurately predict the spectrum of our target molecule, we must first understand its core structure: 2,4-dichloroquinazoline. The two chlorine atoms at positions 2 and 4 are strong electron-withdrawing groups, which significantly influence the electronic environment of the entire heterocyclic system. The primary focus of the ¹H NMR spectrum is the benzene ring portion, which gives rise to a complex, four-proton spin system.

Based on predictive data and known spectral patterns for quinazolines, the ¹H NMR spectrum of 2,4-dichloroquinazoline in a solvent like DMSO-d₆ is expected to show four distinct signals in the aromatic region.[5]

  • H-5: Expected to be the most downfield signal (highest ppm) due to the deshielding effect of the adjacent nitrogen (N-1) and the neighboring pyrimidine ring. It typically appears as a doublet of doublets or a simple doublet.

  • H-8: Also significantly deshielded by the pyrimidine ring, appearing as a doublet.

  • H-6 & H-7: These protons are more shielded relative to H-5 and H-8 and appear as complex multiplets (triplets or triplets of doublets) in the middle of the aromatic region.

Caption: Numbering convention for the quinazoline core.

Part 2: The Perturbative Effect of the C-7 Iodo Substituent

Introducing an iodine atom at the C-7 position dramatically alters the electronic and magnetic landscape of the benzene ring. Understanding these effects is key to predicting the resulting spectral changes.

  • Inductive and Resonance Effects: Iodine is an electronegative halogen that withdraws electron density through the sigma bond (inductive effect). However, it can also donate electron density into the ring via its lone pairs (resonance effect). For halogens, the inductive effect typically dominates, leading to a net deshielding of nearby protons.

  • Heavy Atom Effect: A significant characteristic of iodine is the "heavy atom effect." In ¹³C NMR, the carbon directly attached to the iodine (the ipso-carbon, C-7) will experience a dramatic upfield shift (lower ppm value) of 40-60 ppm compared to the unsubstituted carbon. This is a powerful diagnostic tool.

  • Magnetic Anisotropy: The large electron cloud of the iodine atom creates its own magnetic field, which can either shield or deshield adjacent protons depending on their spatial orientation.

Specifically, for this compound, we can predict the following changes relative to the 2,4-dichloroquinazoline parent structure:

  • H-6 and H-8: These protons are ortho to the iodine substituent. They will be the most affected, likely shifting downfield due to the combined inductive and anisotropic effects of iodine.

  • H-5: This proton is meta to the iodine. The effect will be less pronounced but a small downfield shift is still expected.

  • Splitting Patterns: The introduction of the iodo group at C-7 removes H-7, simplifying the spin system. We now expect an AMX-type system for the three remaining aromatic protons (H-5, H-6, H-8).

    • H-8 will be a doublet, coupled only to H-6 (meta-coupling, ⁴J).

    • H-6 will be a doublet of doublets, coupled to H-5 (ortho-coupling, ³J) and H-8 (meta-coupling, ⁴J).

    • H-5 will be a doublet, coupled only to H-6 (ortho-coupling, ³J).

Part 3: Predicted NMR Spectral Data for this compound

By combining the foundational spectrum of the core with the predicted substituent effects, we can construct a detailed spectral table for the target molecule. The chemical shifts are predicted for a standard solvent like CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-58.25 - 8.40d³J ≈ 8.5 - 9.0 HzDeshielded by N-1; ortho-coupled to H-6.
H-88.10 - 8.25d⁴J ≈ 1.5 - 2.0 Hzortho to iodine, downfield shift; meta-coupled to H-6.
H-67.95 - 8.10dd³J ≈ 8.5 - 9.0 Hz, ⁴J ≈ 1.5 - 2.0 Hzortho to iodine, downfield shift; coupled to both H-5 and H-8.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted δ (ppm)Rationale
C-2, C-4155 - 165Carbons attached to chlorine and nitrogen are highly deshielded.
C-8a, C-4a148 - 152Quaternary carbons at the ring junction.
C-5128 - 132Standard aromatic carbon chemical shift.
C-6135 - 140Deshielded by proximity to the iodine atom.
C-8125 - 130Aromatic carbon adjacent to the pyrimidine ring.
C-795 - 105Diagnostic Signal: The ipso-carbon attached to iodine, showing a strong upfield shift due to the heavy atom effect.

Part 4: Comparative Analysis: The Impact of Different Halogens

To further validate our predictions, it is instructive to compare the expected data for our iodo-compound with a known analog, 2,4-dichloro-7-fluoroquinazoline .[6] Fluorine is highly electronegative but lacks the significant heavy atom effect of iodine.

  • ¹H NMR: The protons ortho to fluorine (H-6, H-8) would also be shifted downfield, but the magnitude might differ from the iodine analog. Crucially, one would observe coupling between the fluorine atom and the protons (²JF-H, ³JF-H), further splitting the signals for H-6 and H-8.

  • ¹³C NMR: The ipso-carbon (C-7) attached to fluorine would show a large downfield shift and a very large one-bond C-F coupling constant (¹JC-F ≈ 240-260 Hz). This is in stark contrast to the large upfield shift expected for the iodo-substituted C-7.

This comparison highlights how different substituents, even from the same chemical family, can produce dramatically different and highly diagnostic NMR spectra.[7]

Part 5: A Validated Protocol for Experimental Data Acquisition

To confirm the predicted data, a rigorous experimental approach is necessary. The following protocol outlines the steps for acquiring and assigning the NMR spectra for this compound.

Experimental Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width to cover the entire aromatic region (approx. 0-10 ppm).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR for Structural Confirmation:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[7] A cross-peak between the signals for H-5 and H-6 will confirm their ortho relationship. A weaker cross-peak between H-6 and H-8 will confirm their meta coupling.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[7] It will definitively link the signals at ~8.3 ppm, ~8.1 ppm, and ~8.0 ppm to their respective carbon atoms (C-5, C-8, and C-6).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds.[7] This is crucial for assigning the quaternary carbons. For example, the H-5 proton should show a correlation to the C-4, C-7, and C-4a carbons, confirming the overall connectivity of the ring system.

Caption: Workflow for NMR data acquisition and structural verification.

Conclusion

This guide presents a comprehensive, predictive framework for the ¹H and ¹³C NMR spectra of this compound. By dissecting the molecule into its core and substituent parts, we have established a reliable set of expected chemical shifts, multiplicities, and coupling constants. The key diagnostic features to look for are the simplified three-proton AMX system in the ¹H spectrum and the significant upfield shift of the C-7 carbon in the ¹³C spectrum. The provided experimental workflow offers a robust method for any researcher to acquire and unequivocally confirm this data, ensuring structural integrity in their synthetic endeavors.

References

Interpreting mass spectrometry results for 2,4-Dichloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Interpreting Mass Spectrometry Results for 2,4-Dichloro-7-iodoquinazoline

For researchers and drug development professionals, unequivocally confirming the structure of a novel or synthesized compound is a cornerstone of scientific rigor. This compound, a key heterocyclic building block in medicinal chemistry, presents a unique and instructive case for mass spectrometry analysis due to its polyhalogenated nature. This guide provides a detailed comparison of mass spectrometry techniques and a logical framework for interpreting the resulting data, moving beyond a simple procedural list to explain the causality behind experimental choices and ensure a self-validating analytical workflow.

The Molecular Blueprint: Predicting the Mass Spectrum

Before any experiment, a theoretical analysis of the target molecule is critical. This compound (C₈H₃Cl₂IN₂) has a distinct combination of atoms that produces a highly characteristic mass spectrum.

Molecular Weight and Formula: The first step is to calculate the monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹²⁷I).[1]

  • Formula: C₈H₃Cl₂IN₂

  • Monoisotopic Mass: 324.89 g/mol

This calculated mass is the target for identifying the molecular ion (M⁺) peak in the spectrum.

The Isotopic Signature: A Halogen Fingerprint

The presence of chlorine and iodine makes the isotopic pattern of the molecular ion peak the most powerful diagnostic tool.[2] Unlike fluorine and iodine which are monoisotopic (¹⁹F and ¹²⁷I, respectively), chlorine exists naturally as two major isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of roughly 3:1.[3][4]

For a molecule with two chlorine atoms , the expected isotopic pattern for any chlorine-containing fragment becomes more complex. The relative intensities of the peaks can be predicted based on probability:

  • M peak (containing two ³⁵Cl atoms): (0.7577)² ≈ 57.4% (Relative Intensity: ~100)

  • M+2 peak (one ³⁵Cl, one ³⁷Cl): 2 * (0.7577 * 0.2423) ≈ 36.7% (Relative Intensity: ~64)

  • M+4 peak (two ³⁷Cl atoms): (0.2423)² ≈ 5.9% (Relative Intensity: ~10)

This results in a characteristic cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 100:64:10 .[5] This distinctive pattern is a clear indicator of a dichlorinated compound. Since iodine is monoisotopic, it does not further complicate this pattern but shifts the entire cluster to a higher mass.[3][6]

Part 1: Acquiring High-Quality Data — A Comparison of Ionization Methods

The choice of ionization technique fundamentally dictates the nature of the mass spectrum. A hard ionization method like Electron Ionization (EI) provides rich structural detail through fragmentation, while a soft method like Electrospray Ionization (ESI) excels at confirming molecular weight with minimal fragmentation.[7][8]

Method 1: Electron Ionization (EI) for In-Depth Structural Elucidation

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[9] This process not only removes an electron to form a molecular ion (M⁺) but also imparts significant excess energy, causing the ion to break apart into smaller, characteristic fragment ions.[10][11][12] This technique is ideal for revealing the structural backbone of the molecule.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve a small amount (~1 mg) of this compound in a volatile organic solvent like dichloromethane or ethyl acetate to a final concentration of ~100 µg/mL.

  • Instrumentation (GC-MS):

    • Injector: Set to a temperature that ensures volatilization without thermal degradation (e.g., 250 °C).

    • GC Column: Use a standard, non-polar column (e.g., DB-5ms) suitable for separating aromatic compounds.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1 minute, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min to ensure good peak shape and elution.

    • Ion Source: Standard EI source operating at 70 eV. Source temperature should be ~230 °C.

    • Mass Analyzer: Scan a mass range that comfortably brackets the molecular weight, for instance, m/z 40-400.

Expected Outcome & Causality

The resulting EI mass spectrum will be a complex fragmentation pattern.[13] The highest mass cluster should correspond to the molecular ion (M⁺), exhibiting the characteristic 100:64:10 ratio for two chlorines. The other peaks represent fragmentation pathways, which provide a roadmap to the molecule's structure.

cluster_workflow GC-EI-MS Experimental Workflow prep Sample Dissolved in Volatile Solvent inject Injection into GC prep->inject sep GC Separation (Temperature Ramp) inject->sep ion EI Ionization (70 eV) & Fragmentation sep->ion detect Mass Analysis (Quadrupole/TOF) ion->detect spectrum Fragmentation Spectrum detect->spectrum

Caption: Workflow for structural analysis using GC-EI-MS.

Method 2: Electrospray Ionization (ESI) for Gentle Molecular Weight Confirmation

In contrast to EI, ESI is a "soft" ionization technique.[8] It is particularly useful for molecules that are prone to excessive fragmentation or are not volatile enough for GC.[14] ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol. This process typically adds a proton to the analyte, forming a protonated molecule, [M+H]⁺, with very little fragmentation.[8][15]

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Dissolve the sample (~1 mg) in a solvent compatible with liquid chromatography, such as a mixture of acetonitrile and water, to a concentration of ~10 µg/mL. A small amount of formic acid (0.1%) is often added to the mobile phase to facilitate protonation.

  • Instrumentation (LC-MS):

    • LC System: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • ESI Source (Positive Mode):

      • Capillary Voltage: ~3-4 kV.

      • Nebulizing Gas (N₂): Set to a pressure that ensures a stable spray.

      • Drying Gas (N₂): Use a flow and temperature (e.g., 300-350 °C) sufficient to desolvate the ions without causing thermal breakdown.[14]

    • Mass Analyzer: Scan a range centered on the expected [M+H]⁺ ion, for example, m/z 200-400.

Expected Outcome & Causality

The ESI mass spectrum will be much simpler than the EI spectrum. It should be dominated by a single cluster of peaks corresponding to the protonated molecule, [M+H]⁺, at m/z 325.89. This cluster will exhibit the same 100:64:10 isotopic pattern as the M⁺ peak in EI, providing clear confirmation of the molecular weight and the presence of two chlorine atoms.

Method 3: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or TOF analyzers, provides a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm).[16][17][18] This precision is crucial for determining the exact elemental composition of an ion, distinguishing it from other molecules that might have the same nominal mass.[19][20]

For this compound (C₈H₃³⁵Cl₂¹²⁷IN₂), the theoretical exact mass of the [M+H]⁺ ion is 325.8970 . An HRMS instrument would measure this ion's mass to within a few thousandths of a Dalton. This allows software to confirm that C₈H₄Cl₂IN₂⁺ is the only plausible formula within the measured mass tolerance, providing the ultimate confidence in the compound's identity.

Part 2: Data Interpretation and Comparative Analysis

The true power of mass spectrometry comes from synthesizing the data from different techniques.

Predicted Fragmentation Pathways (EI-MS)

The energetically unstable molecular ion generated by EI will fragment in predictable ways, often through the loss of stable neutral species or radicals.[11][12]

  • Loss of a Chlorine Atom: The C-Cl bond is relatively weak and can break to lose a Cl radical (mass 35 or 37). This would result in a fragment ion cluster around m/z 290. This new fragment, now containing only one chlorine, would show a simpler M:M+2 isotopic pattern with a ~3:1 intensity ratio.

  • Loss of an Iodine Atom: The C-I bond is the weakest. Loss of the iodine radical (mass 127) is highly probable, leading to a prominent fragment ion at m/z 198 (for the dichlorinated quinazoline cation). This fragment would again show the characteristic M:M+2:M+4 pattern of a dichlorinated species.

  • Loss of HCN: The quinazoline ring can fragment by losing a molecule of hydrogen cyanide (mass 27), a common pathway for nitrogen-containing heterocycles.

M C₈H₃Cl₂IN₂⁺ (m/z 325) F1 C₈H₃ClIN₂⁺ (m/z 290) M->F1 - Cl• F2 C₈H₃Cl₂N₂⁺ (m/z 198) M->F2 - I• F3 C₇H₂Cl₂N⁺ (m/z 171) F2->F3 - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Comparative Data Summary

The table below summarizes the key ions expected from each technique. This comparison forms a self-validating system: ESI confirms the mass, and EI confirms the structure.

Ion DescriptionIonization MethodTheoretical m/z (Monoisotopic)Expected Isotope Pattern (Relative Intensity)Purpose of Observation
Protonated Molecule [M+H]⁺ ESI (soft)325.90M:M+2:M+4 (100:64:10)Confirms Molecular Weight
Molecular Ion [M]⁺ EI (hard)324.89M:M+2:M+4 (100:64:10)Identifies Parent Molecule
Fragment [M-I]⁺ EI (hard)197.98M:M+2:M+4 (100:64:10)Confirms Dichloroquinazoline Core
Fragment [M-Cl]⁺ EI (hard)289.93M:M+2 (~3:1)Confirms Presence of Chlorine
Conclusion

Interpreting the mass spectrum of a complex molecule like this compound is a multi-faceted process that relies on a logical, evidence-based approach. By predicting the characteristic isotopic signatures and fragmentation patterns, researchers can make informed decisions about the best experimental methods to employ. A soft ionization technique like ESI is indispensable for confirming the molecular weight via the [M+H]⁺ ion. A hard ionization technique like EI provides a detailed fragmentation fingerprint that validates the core structure. Finally, the use of HRMS offers unambiguous confirmation of the elemental formula. By judiciously combining these techniques, scientists can achieve a high degree of confidence in their results, ensuring the integrity and validity of their research in drug discovery and development.

References

A Comparative Analysis of the Reactivity of 2,4-Dichloro-7-iodoquinazoline and 2,4-Dichloro-6-nitroquinazoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinazoline core, particularly at the C2 and C4 positions, is pivotal in modulating the pharmacological profile of these molecules. Among the most versatile precursors for such modifications are 2,4-dichloroquinazolines, which readily undergo nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth comparison of the reactivity of two key intermediates: 2,4-dichloro-7-iodoquinazoline and 2,4-dichloro-6-nitroquinazoline . Understanding the nuanced differences in their reactivity is crucial for researchers and drug development professionals in designing efficient synthetic routes and novel bioactive compounds. This analysis is grounded in fundamental principles of organic chemistry, supported by literature-derived data and representative experimental protocols.

Theoretical Underpinnings of Reactivity: Electronic Effects of Substituents

The rate and regioselectivity of nucleophilic aromatic substitution on the 2,4-dichloroquinazoline core are predominantly governed by the electronic properties of the substituents on the benzo-fused ring. The presence of electron-withdrawing groups (EWGs) enhances the electrophilicity of the carbon atoms in the pyrimidine ring (C2 and C4), thereby accelerating the rate of nucleophilic attack.

The Activating Power of the Nitro Group

The nitro group (-NO2) at the C6 position in 2,4-dichloro-6-nitroquinazoline is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but, more importantly for our context, it activates the ring for nucleophilic aromatic substitution.[4][5] This activation occurs through two mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.

  • Resonance Effect (-M or -R): The nitro group can delocalize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack, particularly when the attack is at the C4 position. This charge delocalization stabilizes the intermediate, lowering the activation energy of the reaction.

The Dual Nature of the Iodo Group

The iodo group (-I) at the C7 position in this compound exhibits a more complex electronic influence. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect (-I).[6][7] However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+M or +R).

In the context of nucleophilic aromatic substitution, the inductive electron-withdrawing effect of the iodine atom will render the quinazoline ring more electrophilic than the unsubstituted parent molecule. However, this effect is significantly weaker than that of the nitro group.

The following diagram illustrates the electronic effects of the nitro and iodo substituents on the quinazoline ring.

Caption: Electronic influence of nitro and iodo groups.

Comparative Reactivity in Nucleophilic Aromatic Substitution

Based on the electronic effects discussed, a clear difference in reactivity between the two compounds can be predicted.

Feature2,4-Dichloro-6-nitroquinazolineThis compoundRationale
Overall Reactivity HighModerateThe strongly electron-withdrawing nitro group significantly increases the electrophilicity of the C4 and C2 positions.[4]
Regioselectivity High for C4High for C4The C4 position is inherently more reactive in 2,4-dichloroquinazolines.[8][9] This is further enhanced by the nitro group's ability to stabilize the Meisenheimer intermediate.
Reaction Conditions Milder conditions (lower temperatures, shorter reaction times)Harsher conditions (higher temperatures, longer reaction times)The higher activation of the nitro-substituted compound allows for less forcing reaction conditions.
Nucleophile Scope Broad (can react with weaker nucleophiles)More limited (may require stronger nucleophiles)The enhanced electrophilicity of the nitro-substituted quinazoline makes it susceptible to attack by a wider range of nucleophiles.

Experimental Protocols

The following are representative protocols for the regioselective substitution of the C4-chloro group on 2,4-dichloroquinazolines. These should be considered as starting points and may require optimization depending on the specific nucleophile used.

Protocol 1: Nucleophilic Substitution on 2,4-Dichloro-6-nitroquinazoline

This protocol is adapted from general procedures for SNAr reactions on activated haloquinazolines.

Materials:

  • 2,4-dichloro-6-nitroquinazoline

  • Amine nucleophile (e.g., aniline)

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of 2,4-dichloro-6-nitroquinazoline (1.0 eq) in isopropanol, add the amine nucleophile (1.1 eq).

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish, gently heat the mixture to reflux (approximately 82°C) for 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Nucleophilic Substitution on this compound

This protocol anticipates the need for more forcing conditions due to the lower reactivity of the iodo-substituted analog.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Base (e.g., Diisopropylethylamine - DIPEA) (optional, to scavenge HCl)

  • Round-bottom flask

  • Reflux condenser or sealed tube

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or dioxane.

  • Add the amine nucleophile (1.2 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-120°C and stir for 6-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

The following diagram illustrates a general workflow for these reactions.

experimental_workflow start Start dissolve Dissolve 2,4-dichloroquinazoline in solvent start->dissolve add_nucleophile Add amine nucleophile (and optional base) dissolve->add_nucleophile react React under appropriate temperature and time add_nucleophile->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Reaction work-up (e.g., precipitation, extraction) monitor->workup Complete purify Purify product (e.g., chromatography, recrystallization) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for SNAr.

Regioselectivity: The Predominance of C4 Substitution

For both substrates, nucleophilic attack is highly favored at the C4 position under the conditions described. This regioselectivity is a well-documented phenomenon for 2,4-dichloroquinazolines.[8][9][10][11] Theoretical studies using Density Functional Theory (DFT) have shown that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[9][10] The activation energy for the formation of the Meisenheimer intermediate at C4 is calculated to be lower than at C2.[10]

Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures (often >100°C), microwave irradiation, or the use of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[11]

The mechanism for the preferred C4 substitution is illustrated below.

snar_mechanism reactant 2,4-Dichloroquinazoline + Nucleophile (Nu-H) intermediate Meisenheimer Complex (stabilized by EWG) reactant->intermediate Nucleophilic attack at C4 (Rate-determining step) product 2-Chloro-4-substituted quinazoline + HCl intermediate->product Loss of Cl-

Caption: General mechanism for SNAr at the C4 position.

Conclusion

In comparing the reactivity of this compound and 2,4-dichloro-6-nitroquinazoline, the latter is unequivocally the more reactive substrate in nucleophilic aromatic substitution reactions. The strong electron-withdrawing and resonance-stabilizing effects of the C6-nitro group significantly activate the quinazoline ring towards nucleophilic attack, allowing for milder reaction conditions, shorter reaction times, and a broader scope of applicable nucleophiles.

While the C7-iodo substituent does provide some activation compared to an unsubstituted ring due to its inductive effect, its influence is considerably weaker. Consequently, reactions involving this compound will likely require more forcing conditions to achieve comparable yields and reaction rates. For both compounds, substitution is expected to occur with high regioselectivity at the C4 position. This understanding is critical for the strategic design of synthetic pathways in the development of novel quinazoline-based drug candidates.

References

A Comparative Guide to FTIR Spectrum Analysis of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of innovation, offering a versatile platform for creating potent therapeutic agents.[1] Understanding the structural nuances of these compounds is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for their characterization. This guide offers an in-depth comparative analysis of the FTIR spectra of various quinazoline derivatives, grounded in experimental data and theoretical principles. We will explore the characteristic vibrational modes of the core structure and elucidate how different substituents modulate the spectral features, providing a framework for confident structural interpretation.

The Vibrational Signature of the Quinazoline Core: A Baseline for Comparison

The quinazoline molecule, a fusion of a benzene and a pyrimidine ring, possesses a unique vibrational fingerprint. An understanding of the fundamental absorption bands of the unsubstituted quinazoline is crucial for interpreting the spectra of its more complex derivatives.

A comprehensive analysis of the FTIR spectrum of quinazoline reveals several key regions of interest. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic and benzene rings are observed in the 1650-1400 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations provide further structural information in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

One study combining experimental data with Density Functional Theory (DFT) calculations provides a detailed assignment of the vibrational frequencies for quinazoline.[2] These assignments, summarized below, serve as our baseline for comparison.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3050Aromatic C-H Stretching
~1620C=N Stretching (pyrimidine ring)
~1570, 1480, 1430C=C Stretching (aromatic rings)
~1380In-plane C-H Bending
~1100-1200Ring Breathing Modes
~800-900Out-of-plane C-H Bending
~750Ring Puckering

Note: These are approximate values and can vary slightly based on the physical state of the sample and the instrumentation.

Comparative Spectral Analysis: The Influence of Substituents

The true utility of FTIR in quinazoline chemistry lies in its ability to reveal the impact of substituent groups on the core structure. These substitutions can significantly alter the electronic distribution and geometry of the molecule, leading to predictable shifts in the vibrational frequencies.

Case Study 1: 2-Methyl-3-Substituted-Quinazolin-4(3H)-ones

A common and biologically significant class of quinazoline derivatives are the 2,3-disubstituted-4(3H)-ones. Let's examine how the introduction of a methyl group at the 2-position and various substituents at the 3-position alters the FTIR spectrum compared to the parent quinazoline.

A study on a series of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives provides valuable experimental data for this comparison.[3] The presence of the C=O group (amide) in the quinazolinone ring is a dominant feature, typically appearing as a strong absorption band in the range of 1690-1670 cm⁻¹.[4]

Compound/SubstituentAromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)C=O Stretch (Amide) (cm⁻¹)C=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
Unsubstituted Quinazoline ~3050N/AN/A~1620~1570, 1480, 1430
2,3-Dimethylquinazolin-4(3H)-one ~3038~2935~1688~1576~1615
3-Hexadecyl-2-methylquinazolin-4(3H)-one ~3038~2935, 2851~1688~1576~1615
3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one ~3038N/A~1688~1576~1615

Analysis of Key Differences:

  • C=O Stretching: The most prominent new feature is the strong carbonyl absorption around 1688 cm⁻¹. This is a clear indicator of the quinazolinone structure.

  • C-H Stretching: The introduction of alkyl substituents at the 2 and 3 positions gives rise to aliphatic C-H stretching bands below 3000 cm⁻¹, which are absent in the parent quinazoline.[3]

  • Shift in C=N and C=C Stretching: The C=N and C=C stretching vibrations are still present but may be shifted and can sometimes overlap with the strong C=O absorption, making precise assignment challenging without computational support.

Case Study 2: Impact of Halogen and Nitro Group Substitution

The introduction of electron-withdrawing groups like halogens and nitro groups can significantly influence the bond strengths and vibrational frequencies within the quinazoline ring.

Theoretical studies on nitro-substituted quinazolines indicate that the N-O stretching vibrations of the nitro group typically appear as two strong bands, one symmetric and one asymmetric, in the regions of 1370-1330 cm⁻¹ and 1550-1515 cm⁻¹, respectively.[1]

Experimental Protocol for FTIR Analysis of Quinazoline Compounds

To ensure the acquisition of high-quality and reproducible FTIR spectra, the following experimental protocol is recommended. The choice between Attenuated Total Reflectance (ATR) and KBr pellet methods depends on the sample's physical state and the desired information.

Objective: To obtain a high-resolution FTIR spectrum of a synthesized quinazoline derivative for structural confirmation and comparison.

Materials and Equipment:

  • FTIR Spectrometer (e.g., Bruker, Thermo Scientific)

  • Sample of quinazoline compound (solid or liquid)

  • Potassium Bromide (KBr), spectroscopy grade (for pellet method)

  • Agate mortar and pestle (for pellet method)

  • Hydraulic press and pellet die (for pellet method)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Preparation (Choose one):

    • KBr Pellet Method (for solid samples):

      • Grind a small amount of KBr (approx. 100-200 mg) in an agate mortar to a fine powder.

      • Add a small amount of the quinazoline sample (approx. 1-2 mg) to the KBr powder. The sample-to-KBr ratio should be approximately 1:100.

      • Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.

      • Transfer the mixture to a pellet die and press it under a hydraulic press to form a transparent or translucent pellet.

      • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Attenuated Total Reflectance (ATR) Method (for solid and liquid samples):

      • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

      • Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

      • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the sample holder into the spectrometer's sample compartment.

    • Acquire the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Perform baseline correction and smoothing of the spectrum as needed.

    • Identify and label the major absorption peaks.

    • Compare the obtained spectrum with the spectrum of the parent quinazoline and other relevant derivatives to identify characteristic functional groups and confirm the structure.

Workflow for FTIR Spectrum Analysis of Quinazoline Compounds

The following diagram illustrates the logical workflow for the FTIR analysis of a novel quinazoline compound, from initial synthesis to final structural elucidation.

FTIR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_ftir FTIR Spectroscopy cluster_analysis Spectral Interpretation & Comparison Synthesis Synthesize Quinazoline Derivative Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (KBr Pellet or ATR) Purification->SamplePrep DataAcquisition Data Acquisition (Background & Sample Scans) SamplePrep->DataAcquisition DataProcessing Data Processing (Baseline Correction, Smoothing) DataAcquisition->DataProcessing PeakIdentification Identify Key Vibrational Modes (C=O, C=N, C-H, etc.) DataProcessing->PeakIdentification Comparison Compare with Parent Quinazoline & Known Derivatives PeakIdentification->Comparison StructuralConfirmation Confirm Structure & Identify Substituent Effects Comparison->StructuralConfirmation FinalReport FinalReport StructuralConfirmation->FinalReport

Caption: Workflow for the FTIR analysis of quinazoline compounds.

Conclusion

FTIR spectroscopy is an indispensable tool in the arsenal of chemists working with quinazoline derivatives. By understanding the characteristic vibrational frequencies of the core scaffold and systematically analyzing the spectral shifts induced by various substituents, researchers can gain rapid and reliable insights into the structure of their synthesized compounds. This guide provides a foundational framework for this analysis, integrating experimental data and established protocols to empower confident and accurate spectral interpretation in the pursuit of novel therapeutic agents. Further studies combining experimental FTIR with computational methods will continue to refine our understanding of the structure-spectra relationships in this vital class of heterocyclic compounds.[1]

References

A Senior Application Scientist's Guide to Validating the Structure of a Synthesized Quinazoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel quinazoline derivative represents a significant step forward. However, the true value of this accomplishment hinges on the rigorous and unequivocal validation of its chemical structure. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required for this purpose, moving beyond a simple listing of methods to explain the causality behind experimental choices and the logic of a multi-technique approach.

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for therapeutic use, including treatments for various cancers.[1] The biological activity of these compounds is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural elucidation is not merely a procedural step but a cornerstone of scientific integrity and the foundation for meaningful structure-activity relationship (SAR) studies.

This guide will navigate the complementary nature of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, providing field-proven insights and detailed protocols to ensure the confident validation of your synthesized quinazoline derivative.

The Triad of Structural Validation: A Comparative Overview

No single technique can provide a complete picture of a molecule's structure. Instead, a synergistic approach, leveraging the unique strengths of NMR, MS, and sometimes X-ray crystallography, is the gold standard. The choice and sequence of these techniques are dictated by the information they provide, moving from connectivity to molecular weight and, finally, to the precise spatial arrangement of atoms.

TechniquePrincipleInformation ProvidedStrengthsLimitations
NMR Spectroscopy Nuclear spin in a magnetic fieldConnectivity, chemical environment of atoms (¹H, ¹³C)Detailed information on the molecular skeleton and proton/carbon environments.[2]Can be complex to interpret for highly substituted or complex molecules.
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight, fragmentation patternsHigh sensitivity, accurate mass determination.[3]Provides limited information on stereochemistry and isomer differentiation.
X-ray Crystallography Diffraction of X-rays by a crystal latticeAbsolute 3D structure, bond lengths, and angles.[4][5][6][7]Requires a high-quality single crystal, which can be challenging to grow.Not applicable to non-crystalline or amorphous solids.
The Logical Workflow of Structural Validation

A logical and efficient workflow is crucial for the timely and accurate validation of a synthesized compound. The following diagram illustrates the typical progression of analysis, starting with the foundational techniques of NMR and MS, and proceeding to X-ray crystallography for definitive structural confirmation when suitable crystals are available.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Elucidation cluster_2 Definitive Structural Confirmation cluster_3 Final Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Pure Compound MS Mass Spectrometry (HRMS) Purification->MS XRay Single-Crystal X-ray Diffraction NMR->XRay If Crystalline Validated_Structure Validated Structure NMR->Validated_Structure If Non-Crystalline MS->XRay MS->Validated_Structure XRay->Validated_Structure

Caption: Workflow for quinazoline derivative structural validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.

The Causality Behind the Experiment:
  • ¹H NMR: This is typically the first experiment performed. It provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).[8] The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing for the identification of protons attached to aromatic rings, alkyl chains, and those influenced by nearby electron-withdrawing or -donating groups.[8]

  • ¹³C NMR: This experiment provides information on the number of different types of carbon atoms in the molecule. While less sensitive than ¹H NMR, it is invaluable for determining the carbon skeleton.[9]

  • 2D NMR (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex, 2D NMR techniques are employed to establish connectivity.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons, typically those on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified quinazoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent.

  • Data Acquisition: A standard ¹H NMR pulse sequence is used. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals to assign the protons to the molecular structure.[8][10]

G cluster_0 NMR Data Acquisition cluster_1 Data Processing & Analysis Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Data_Acq Data Acquisition (Pulse Sequence, Scans) Sample_Prep->Data_Acq FID Free Induction Decay (FID) Data_Acq->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Interpretation Interpretation (Chemical Shift, Integration, Multiplicity) Spectrum->Interpretation

Caption: ¹H NMR experimental workflow.

II. Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] For structural validation, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the molecular formula.

The Causality Behind the Experiment:
  • Molecular Ion Peak (M⁺): The peak with the highest m/z value in the spectrum typically corresponds to the intact molecule that has lost one electron.[1] This provides the molecular weight of the compound.

  • Fragmentation Pattern: The molecule can fragment in the mass spectrometer in a predictable way. Analyzing these fragments can provide additional structural information and confirm the presence of specific functional groups or substructures.[12][13] The fragmentation of quinazoline derivatives is often influenced by the substituents on the heterocyclic ring.[12]

  • Isotope Pattern: The presence of certain elements, such as chlorine or bromine, will give a characteristic isotopic pattern in the mass spectrum, which can be a valuable confirmation of the elemental composition.[14]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate ions without significant fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Interpretation: The accurate mass of the molecular ion is used to calculate the elemental composition. The fragmentation pattern, if present, is analyzed to support the proposed structure.[14]

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis & Detection cluster_2 Data Interpretation Sample_Intro Sample Introduction (Infusion or LC) Ionization Ionization (e.g., ESI) Sample_Intro->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Interpretation Interpretation (Molecular Formula, Fragmentation) Mass_Spectrum->Interpretation

Caption: High-Resolution Mass Spectrometry workflow.

III. Single-Crystal X-ray Diffraction: The Definitive Structure

When an unambiguous 3D structure is required, or when NMR and MS data are insufficient to resolve ambiguities (e.g., regioisomers or stereoisomers), single-crystal X-ray diffraction is the ultimate tool.[4][5][6][7] This technique provides the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[4][7]

The Causality Behind the Experiment:

The fundamental principle is that X-rays are diffracted by the electrons of the atoms in a crystal lattice.[5] The resulting diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffracted X-ray beams, a 3D model of the electron density, and thus the atomic positions, can be constructed.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the quinazoline derivative are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[5]

  • Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded by a detector.[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[5] The structure is then "solved" using computational methods to obtain an initial model of the atomic positions. This model is then "refined" to best fit the experimental data.

  • Structure Validation: The final structure is validated by checking various crystallographic parameters and comparing the geometry to known standards.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement

References

A Senior Application Scientist's Guide to Alternative Building Blocks for 2,4-Dichloro-7-iodoquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Role of a Versatile Building Block

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the quinazoline scaffold is a "privileged" structure. Its unique arrangement of nitrogen atoms allows it to form key hydrogen bond interactions within the ATP-binding site of many kinases, making it a foundational element in numerous FDA-approved cancer therapies like Gefitinib and Erlotinib.[1][2][3] Among the vast array of quinazoline precursors, 2,4-Dichloro-7-iodoquinazoline stands out as a particularly versatile and powerful building block for constructing complex molecular architectures.[4]

This guide provides an in-depth comparison of alternative building blocks to this compound. We will explore the strategic advantages and potential drawbacks of these alternatives, supported by experimental data and protocols, to aid researchers in making informed decisions for their drug discovery programs.

The Workhorse: A Deep Dive into this compound

The utility of this compound lies in its three distinct reactive sites, which can be addressed sequentially with high regioselectivity.

  • C4-Cl: This position is the most reactive towards nucleophilic aromatic substitution (SNAr).[5][6][7] This high reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, making the C4 carbon highly electrophilic.[6][7] This allows for the introduction of various amine-containing side chains, which are often crucial for targeting the hinge region of kinases.

  • C2-Cl: The chlorine at the C2 position is significantly less reactive than the one at C4.[5][8] This difference in reactivity allows for a second, distinct nucleophilic substitution to be performed under more forcing conditions after the C4 position has been functionalized.[5][8]

  • C7-I: The iodine atom at the C7 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This enables the introduction of a wide array of aryl or heteroaryl groups, which can be used to target solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.[4]

This differential reactivity is the cornerstone of its utility, allowing for a three-dimensional exploration of chemical space around a core scaffold.

The Alternatives: A Comparative Analysis of Bioisosteric Replacements

While this compound is a powerful tool, scaffold hopping and the exploration of novel chemical space are essential for developing new intellectual property and overcoming challenges such as acquired drug resistance. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a key strategy in this endeavor.[11][12][13][14]

Here, we compare several key heterocyclic scaffolds that serve as effective bioisosteres for the quinazoline core.

Pyridopyrimidines

Pyridopyrimidines, which consist of a pyridine ring fused to a pyrimidine ring, are widely recognized as quinazoline analogs.[1][15] They have demonstrated a broad spectrum of biological activities, including potent anticancer properties.[1][16]

  • Synthetic Accessibility: Typically synthesized from 2-amino-3-cyanopyridine derivatives, allowing for diverse substitution patterns.[15]

  • Reactivity and Derivatization: The reactivity of chloropyridopyrimidines can be modulated by the position of the pyridine nitrogen, offering different electronic properties compared to quinazolines.

  • Pharmacokinetic/Pharmacodynamic Profile: The introduction of the pyridine nitrogen can improve solubility and provides an additional point for hydrogen bonding, potentially altering the target binding profile and pharmacokinetic properties.

  • Case Study: Several pyridopyrimidine derivatives have been investigated as potent inhibitors of various kinases, including c-Abl and Bcr/Abl, with some compounds showing efficacy against imatinib-resistant mutants.[1]

Pyrrolopyrimidines

The pyrrolopyrimidine scaffold is another important bioisostere of quinazolines and purines.[17] The presence of the five-membered pyrrole ring alters the geometry and electronic distribution compared to the all-six-membered quinazoline ring system.

  • Synthetic Accessibility: Common synthetic routes involve the construction of the pyrimidine ring onto a substituted pyrrole or the condensation of a 4-aminopyrimidine with a 2-oxo-ethyl substituent.[17]

  • Reactivity and Derivatization: Halogenated pyrrolopyrimidines are amenable to nucleophilic substitution and cross-coupling reactions, similar to their quinazoline counterparts.

  • Pharmacokinetic/Pharmacodynamic Profile: The pyrrole nitrogen can act as a hydrogen bond donor, and the overall scaffold is less planar than quinazoline, which can influence binding to the target protein. Pyrrolopyrimidine-based compounds like Tofacitinib have been approved for clinical use.[18]

  • Case Study: Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors of RET kinase, with some compounds acting as Type II inhibitors that bind to the inactive DFG 'out' conformation of the kinase.[18]

Thienopyrimidines

Thienopyrimidines, where the benzene ring of quinazoline is replaced by a thiophene ring, offer a distinct electronic and steric profile.[19][20] Their structural resemblance to purine bases makes them a versatile scaffold in drug discovery.[19]

  • Synthetic Accessibility: Can be synthesized from thiophene derivatives or pyrimidine analogues.[19] A common route involves the cyclization of a substituted thiophene with formamidine acetate, followed by halogenation to introduce reactive handles.[21]

  • Reactivity and Derivatization: The presence of the sulfur atom influences the reactivity of the scaffold. Halogenated thienopyrimidines are effective substrates for cross-coupling and nucleophilic substitution reactions.

  • Pharmacokinetic/Pharmacodynamic Profile: The thiophene ring can engage in different interactions with the target protein compared to the benzene ring of quinazoline. Thienopyrimidine-based drugs like Olmutinib have been developed as kinase inhibitors.[22]

  • Case Study: A series of thienopyrimidine derivatives were designed as highly potent and selective PI3K inhibitors, demonstrating nanomolar potency and good selectivity over mTOR.[21]

Data Presentation: Comparison of Building Blocks

FeatureThis compoundDichloropyridopyrimidineDichloropyrrolopyrimidineDichlorothienopyrimidine
Core Scaffold QuinazolinePyridopyrimidinePyrrolopyrimidineThienopyrimidine
Key Features Three distinct reactive sites for sequential functionalization.Additional nitrogen for H-bonding and solubility modulation.Non-planar geometry, H-bond donor in pyrrole ring.Thiophene ring offers unique electronic and steric properties.
Synthetic Routes Multi-step from anthranilic acid derivatives.From 2-amino-3-cyanopyridine derivatives.From substituted pyrroles or pyrimidines.From thiophene derivatives or pyrimidine analogues.
Key Applications EGFR, VEGFR, and other kinase inhibitors.Anticancer, CNS agents, antibacterial.Kinase inhibitors (e.g., RET, LRRK2), anti-inflammatory.Kinase inhibitors (e.g., PI3K, EGFR), anticancer.
Notable Drugs Gefitinib, Erlotinib (based on the quinazoline core).PD180970 (preclinical).Tofacitinib, Baricitinib.Olmutinib, Pictilisib.

Experimental Protocols

Protocol 1: Sequential Nucleophilic Aromatic Substitution on a 2,4-Dichloroquinazoline

This protocol describes a general procedure for the sequential reaction of a 2,4-dichloroquinazoline with two different amines.

Step 1: Selective C4-Amination

  • To a solution of the 2,4-dichloroquinazoline derivative (1.0 eq) in isopropanol (5 mL per mmol of substrate), add the first amine (1.1 eq).

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature to 60 °C for 2-6 hours, monitoring by TLC or LC-MS.[23]

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-chloro-4-aminoquinazoline product.

Step 2: C2-Amination

  • To a solution of the 2-chloro-4-aminoquinazoline from Step 1 (1.0 eq) in a high-boiling point solvent like n-butanol or 1,4-dioxane, add the second amine (1.5-2.0 eq).

  • Add a base (e.g., DIPEA, 2.0 eq) and heat the reaction mixture to 100-140 °C.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the 2,4-diaminoquinazoline product.

Protocol 2: Suzuki-Miyaura Coupling on a 7-Iodoquinazoline

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 7-iodoquinazoline derivative with a boronic acid.

  • To a dry reaction vessel, add the 7-iodoquinazoline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate or potassium phosphate (2.0-3.0 eq).[9][10]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[9]

  • Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture).[9][24]

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 eq).[24]

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[9]

  • Cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[9]

Visualization of Key Concepts

Diagram 1: Sequential Reactivity of this compound

G A 2,4-Dichloro- 7-iodoquinazoline B Step 1: C4 SₙAr (Mild Conditions) A->B + R¹-NH₂ C 2-Chloro-4-amino- 7-iodoquinazoline B->C D Step 2: C2 SₙAr (Harsh Conditions) C->D + R²-NH₂ E 2,4-Diamino- 7-iodoquinazoline D->E F Step 3: C7 Suzuki Coupling (Pd-Catalyzed) E->F + R³-B(OH)₂ G Fully Functionalized Quinazoline Product F->G

Caption: Sequential functionalization of this compound.

Diagram 2: Workflow for Selecting an Alternative Building Blockdot

G Start Project Goal: New Kinase Inhibitor Q1 Need to replace quinazoline scaffold? Start->Q1 A1 Explore Bioisosteres: Pyridopyrimidine Pyrrolopyrimidine Thienopyrimidine Q1->A1 Yes Q2 Desired PK/PD Properties? A1->Q2 A2_sol Pyridopyrimidine (Improved Solubility) Q2->A2_sol Solubility A2_geom Pyrrolopyrimidine (Altered Geometry) Q2->A2_geom Geometry A2_elec Thienopyrimidine (Unique Electronics) Q2->A2_elec Electronics Synth Evaluate Synthetic Accessibility A2_sol->Synth A2_geom->Synth A2_elec->Synth Select Select Lead Scaffold for Derivatization Synth->Select

References

A Comparative Guide to Purity Assessment of 2,4-Dichloro-7-iodoquinazoline: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 2,4-Dichloro-7-iodoquinazoline, a key building block in the synthesis of various bioactive molecules, demand rigorous analytical scrutiny to ensure the absence of impurities that could compromise the final drug product.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the critical task of assessing the purity of this halogenated quinazoline derivative.

The Critical Role of Purity for this compound

This compound is a versatile heterocyclic compound. The dichloro substitutions at the 2 and 4 positions, along with the iodo group at the 7 position, provide reactive sites for the synthesis of a wide array of quinazoline derivatives, which have shown significant therapeutic potential, including anticancer and anti-inflammatory activities.[2][3] However, the synthetic routes to this intermediate can introduce various impurities, such as starting materials, by-products from incomplete reactions, or degradation products.[4][5][6] The presence of these impurities, even in trace amounts, can have unforeseen consequences in subsequent synthetic steps and, more critically, in the final API's pharmacological and toxicological profile. Therefore, a robust and sensitive analytical method for purity determination is paramount.

Principles of Chromatographic Separation: A Tale of Two Technologies

At their core, both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a liquid solvent).[7][8][9][10][11] The fundamental difference, however, lies in the particle size of the stationary phase and the operating pressures employed.[7][8]

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of pharmaceutical analysis.[7] It typically utilizes columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[8][12] This established technique is known for its robustness and versatility.[7]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, employing columns with sub-2 µm particle sizes.[12] To effectively use these smaller particles, UPLC systems operate at much higher pressures, often exceeding 15,000 psi.[8][12][13] This high-pressure operation with smaller particles leads to dramatic improvements in resolution, speed, and sensitivity.[7][12][13]

The relationship between particle size, pressure, and chromatographic efficiency is a key concept. Smaller particles provide a greater surface area for interaction, leading to more efficient separation and narrower peaks. However, they also create higher backpressure, necessitating the specialized high-pressure capabilities of UPLC systems.

Experimental Design: A Head-to-Head Comparison

To illustrate the practical differences between HPLC and UPLC for the purity assessment of this compound, two hypothetical, yet representative, analytical methods were designed. The goal is to separate the main compound from potential process-related impurities and degradation products.

Sample Preparation Protocol

A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1.0 mg/mL. This stock solution is then diluted with the mobile phase to a working concentration of 0.1 mg/mL for analysis.

HPLC Method Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

UPLC Method Protocol
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.5 min: 30% to 95% B

    • 3.5-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 30% B

    • 4.1-5.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample preparation to data analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile (1.0 mg/mL) weigh->dissolve dilute Dilute with Mobile Phase (0.1 mg/mL) dissolve->dilute inject Inject Sample dilute->inject separate Separation on HPLC/UPLC Column inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Purity Calculation (% Area) integrate->quantify report Generate Report quantify->report caption Figure 1: General workflow for purity analysis.

Figure 1: General workflow for purity analysis.

Performance Comparison: A Data-Driven Assessment

The choice between HPLC and UPLC often comes down to a trade-off between established robustness and the significant performance gains offered by the newer technology.[12][14] The following table summarizes the expected performance differences for the analysis of this compound.

Performance ParameterHPLCUPLCRationale & Justification
Analysis Time (minutes) 255UPLC's higher efficiency and flow rates allow for significantly shorter run times.[7][15]
Resolution GoodExcellentThe smaller particles in the UPLC column lead to narrower peaks and better separation of closely eluting impurities.[12][15]
Sensitivity GoodHigherNarrower peaks in UPLC result in a greater peak height for the same amount of analyte, leading to improved sensitivity.[7]
Solvent Consumption (mL/run) ~25~2.5Shorter run times and lower flow rates in UPLC dramatically reduce solvent usage.[7][13]
System Backpressure (psi) ~2,000 - 3,000~10,000 - 12,000The sub-2 µm particles in the UPLC column create significantly higher backpressure.[8][15]
Throughput StandardHighThe drastic reduction in analysis time allows for a much higher number of samples to be analyzed in the same timeframe.[12]

Causality Behind Experimental Choices

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation. For both methods, a C18 column was chosen as it is a versatile reversed-phase column suitable for a wide range of small organic molecules.[16] The use of a gradient elution, starting with a higher aqueous mobile phase composition and gradually increasing the organic solvent, is essential for eluting compounds with a range of polarities and ensuring that any potential late-eluting, non-polar impurities are washed from the column.[17] Formic acid is added to the mobile phase to control the pH and improve peak shape by ensuring that acidic and basic functional groups on the analyte and any impurities are in a consistent ionization state.

The key difference in the methods lies in the column dimensions and particle size, which directly impacts the flow rate and gradient times. The shorter, narrower UPLC column with smaller particles allows for a much faster gradient and a significantly reduced overall run time without sacrificing, and in fact improving, the quality of the separation.

The Underlying Science: Efficiency and Resolution

The superior performance of UPLC can be explained by the van Deemter equation, which describes the relationship between linear velocity (flow rate) and plate height (a measure of column efficiency). In essence, smaller particles lead to a flatter van Deemter curve, meaning that high efficiency can be maintained over a wider range of flow rates. This allows for faster analyses without a significant loss in resolution.

van_deemter title Particle Size Impact on Efficiency y_axis Plate Height (H) (Lower is Better) x_axis Linear Velocity (u) origin 6,0.5 6,0.5 origin->6,0.5 0.5,3 0.5,3 origin->0.5,3 hplc_node HPLC (3-5 µm) hplc_curve->hplc_points uplc_node UPLC (<2 µm) uplc_curve->uplc_points caption Figure 2: van Deemter curves for HPLC and UPLC.

Figure 2: van Deemter curves for HPLC and UPLC.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technology, the analytical method must be validated to ensure it is fit for its intended purpose.[18] According to the International Council for Harmonisation (ICH) guidelines, this involves assessing several key parameters.[19][20][21][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

A self-validating system is one where the experimental data consistently meets the predefined acceptance criteria for these parameters, demonstrating the method's reliability.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and UPLC are indispensable tools for the purity assessment of pharmaceutical intermediates like this compound.

HPLC remains a robust, reliable, and widely accessible technique.[7] For laboratories where high throughput is not the primary concern and established methods are preferred, HPLC provides accurate and dependable results.

UPLC , on the other hand, offers undeniable advantages in terms of speed, resolution, and sensitivity.[7][12] For research and development environments where rapid method development and high sample throughput are critical, UPLC is the superior choice.[23] The significant reduction in solvent consumption also makes it a more environmentally friendly and cost-effective option in the long run.[7][13]

Ultimately, the decision to use HPLC or UPLC will depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the sample matrix, and available resources. However, for the critical task of ensuring the purity of a key synthetic intermediate like this compound, the enhanced separation power and speed of UPLC provide a clear analytical advantage, enabling greater confidence in the quality of the material destined for further pharmaceutical development.

References

The Evolving Landscape of Cancer Therapy: A Comparative Guide to Quinazoline-Based EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The advent of targeted therapy has revolutionized the treatment paradigm for many cancers, particularly non-small cell lung cancer (NSCLC). At the forefront of this revolution are quinazoline-based kinase inhibitors, a class of small molecules that have demonstrated remarkable efficacy by targeting the epidermal growth factor receptor (EGFR), a key driver of tumor growth and proliferation. This guide provides an in-depth comparison of the different generations of these inhibitors, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate their performance. Our aim is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to navigate this complex and rapidly evolving field.

The Rise of Quinazoline Kinase Inhibitors: A Generational Perspective

The development of quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) has been a story of iterative innovation, with each new generation designed to overcome the limitations of its predecessors. This evolution has been primarily driven by the emergence of drug resistance, a common challenge in targeted cancer therapy.

First-Generation EGFR TKIs: The Pioneers

The first-generation inhibitors, such as gefitinib and erlotinib, marked a significant breakthrough in personalized medicine. These reversible inhibitors compete with adenosine triphosphate (ATP) at the kinase domain of EGFR, effectively blocking its signaling activity. They have shown significant efficacy in patients with tumors harboring activating mutations in the EGFR gene, most commonly deletions in exon 19 or the L858R point mutation in exon 21.[1][2]

Second-Generation EGFR TKIs: Broadening the Spectrum

The second-generation inhibitors, including afatinib and dacomitinib, were developed to provide more potent and broader inhibition.[3] Unlike their predecessors, these are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to sustained inhibition.[3] They also exhibit activity against other members of the ErbB family of receptors, such as HER2 and HER4.[2][4] This broader activity profile was intended to overcome some of the resistance mechanisms observed with first-generation drugs.

Third-Generation EGFR TKIs: Targeting Resistance

The clinical success of the first- and second-generation TKIs was often curtailed by the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[5] This mutation alters the ATP binding pocket, reducing the affinity of the earlier-generation inhibitors.[5] The third-generation inhibitor, osimertinib, was specifically designed to be effective against tumors harboring the T790M mutation while also retaining activity against the common activating mutations and sparing wild-type EGFR, thereby reducing certain side effects.[5]

Fourth-Generation and Beyond: The Next Frontier

Inevitably, resistance to third-generation inhibitors has emerged, most notably through the C797S mutation, which prevents the covalent binding of irreversible inhibitors like osimertinib.[6] This has spurred the development of fourth-generation inhibitors, which include allosteric inhibitors that bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[7][8] This novel mechanism of action allows them to be effective against tumors with the C797S mutation.[9][8]

Comparative Efficacy: A Data-Driven Analysis

The true measure of these inhibitors lies in their clinical and preclinical performance. The following tables summarize key efficacy data from head-to-head clinical trials and preclinical studies, providing a quantitative comparison across the different generations.

Preclinical Efficacy: In Vitro Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table presents a summary of IC50 values for representative EGFR TKIs against various NSCLC cell lines with different EGFR mutation statuses.

Cell LineEGFR Mutation StatusGefitinib (1st Gen) IC50 (nM)Afatinib (2nd Gen) IC50 (nM)Osimertinib (3rd Gen) IC50 (nM)
PC-9Exon 19 deletion70.8~10
H3255L858R120.3~15
H1975L858R + T790M>10,000804.6
PC-9/GRExon 19 deletion + T790M>10,000~100~15
Data synthesized from multiple preclinical studies. Actual IC50 values may vary depending on the specific assay conditions.[10]
Clinical Efficacy: Head-to-Head Trial Outcomes

The following table summarizes the key findings from pivotal clinical trials that directly compared different generations of EGFR TKIs in the first-line treatment of patients with EGFR-mutated NSCLC.

Clinical TrialComparisonMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
LUX-Lung 7 Afatinib (2nd Gen) vs. Gefitinib (1st Gen)11.0 months vs. 10.9 months27.9 months vs. 24.5 months70% vs. 56%
ARCHER 1050 Dacomitinib (2nd Gen) vs. Gefitinib (1st Gen)14.7 months vs. 9.2 months34.1 months vs. 26.8 months75% vs. 72%
FLAURA Osimertinib (3rd Gen) vs. Gefitinib or Erlotinib (1st Gen)18.9 months vs. 10.2 months38.6 months vs. 31.8 monthsNot formally tested
Data from head-to-head clinical trials.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Understanding the Mechanisms: Signaling Pathways and Resistance

The efficacy of EGFR inhibitors is intrinsically linked to their ability to modulate the EGFR signaling pathway. Resistance emerges when cancer cells find alternative routes to activate these pathways or when the drug's target is altered.

The EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins. This triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS/RAF/MEK/ERK Pathway cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

The Evolution of Resistance

The development of resistance is a major clinical challenge. The following diagram illustrates the generational evolution of EGFR TKIs and the corresponding emergence of key resistance mutations.

TKI_Resistance Gen1 1st Generation TKIs (Gefitinib, Erlotinib) Reversible T790M T790M Resistance Mutation Gen1->T790M Leads to Gen2 2nd Generation TKIs (Afatinib, Dacomitinib) Irreversible, Pan-ErbB Gen3 3rd Generation TKI (Osimertinib) Irreversible, T790M-selective C797S C797S Resistance Mutation Gen3->C797S Leads to Gen4 4th Generation TKIs (Allosteric Inhibitors) Non-ATP competitive Activating_Mutations Activating Mutations (Exon 19 del, L858R) Activating_Mutations->Gen1 Targeted by T790M->Gen2 Partially overcome by T790M->Gen3 Effectively targeted by C797S->Gen4 Targeted by

Caption: Evolution of EGFR TKIs and resistance.

Experimental Methodologies: The Foundation of Efficacy Assessment

The comparative efficacy data presented in this guide are the result of rigorous preclinical and clinical testing. Understanding the methodologies behind these assessments is crucial for interpreting the data and designing future studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase. The principle is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Step1 Prepare reaction mix: - EGFR enzyme - Substrate (e.g., poly(Glu,Tyr)) - Test inhibitor Start->Step1 Step2 Initiate reaction with ATP Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent Step3->Step4 Step5 Convert ADP to ATP with Kinase Detection Reagent Step4->Step5 Step6 Measure luminescence Step5->Step6 End Calculate IC50 Step6->End

Caption: In vitro kinase assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the quinazoline kinase inhibitor in DMSO. Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, BSA, and DTT.[26]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant human EGFR enzyme, and the kinase inhibitor at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide). Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[26]

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[26]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. Incubate for 30 minutes at room temperature.[26]

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on EGFR signaling. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.[27]

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline kinase inhibitor and incubate for a specified period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[27]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[27]

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the IC50 value.

In Vivo Efficacy Assessment (Patient-Derived Xenograft Models)

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than cell line-derived xenografts.[28] They better recapitulate the heterogeneity and microenvironment of the original tumor.[28]

Step-by-Step Protocol:

  • Model Establishment: Surgically obtain fresh tumor tissue from an NSCLC patient and implant small fragments subcutaneously into immunodeficient mice (e.g., NOD/SCID).[28][29]

  • Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 1 cm³), they are harvested and can be passaged into new cohorts of mice for expansion.[29]

  • Drug Treatment: When the tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups. Administer the quinazoline kinase inhibitor (e.g., orally) at a predetermined dose and schedule.

  • Efficacy Evaluation: Measure the tumor volume and body weight of the mice regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion: A Future of Precision and Innovation

The journey of quinazoline-based kinase inhibitors from the first to the fourth generation exemplifies the power of targeted therapy and the relentless pursuit of overcoming drug resistance. Each generation has brought significant improvements in efficacy and specificity, translating into better outcomes for patients with EGFR-mutant NSCLC. As our understanding of the complex biology of cancer deepens, we can anticipate the development of even more sophisticated and effective inhibitors that will continue to redefine the standards of care in oncology. The experimental methodologies detailed in this guide provide the essential tools for the continued evaluation and advancement of these life-saving therapies.

References

Safety Operating Guide

Operational Guide: Personal Protective Equipment (PPE) for Handling 2,4-Dichloro-7-iodoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest standards of safety. This guide provides a comprehensive, logic-driven framework for the safe handling of 2,4-Dichloro-7-iodoquinazoline. The protocols herein are designed to be a self-validating system of safety, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Assessment: A Precautionary Approach

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely available, the principle of chemical safety dictates that we treat it with a high degree of caution based on its structure and data from similar compounds[1]. Structurally related quinazolines are known to be irritants and can be harmful upon exposure[2][3]. Therefore, we must assume this compound presents similar hazards.

The primary risks during handling are:

  • Inhalation: Accidental inhalation of the powdered compound can cause respiratory tract irritation[2].

  • Dermal Contact: Direct skin contact may lead to irritation[2][3].

  • Ocular Contact: The compound is expected to be a serious eye irritant[2][3].

  • Ingestion: Accidental ingestion is presumed to be harmful[2].

This assessment mandates the use of a multi-layered defense strategy, beginning with engineering controls and culminating in meticulously selected Personal Protective Equipment.

Potential Hazard GHS Hazard Statement (Inferred) Primary Precautionary Action
Respiratory Irritation H335: May cause respiratory irritation[2]Handle exclusively within a certified chemical fume hood.
Serious Eye Irritation H319: Causes serious eye irritation[2][3]Wear sealed chemical splash goggles at all times.
Skin Irritation H315: Causes skin irritation[2][3]Wear a lab coat and appropriate chemical-resistant gloves.
Acute Oral Toxicity H302: Harmful if swallowed[2]Prohibit eating, drinking, and smoking in the lab; wash hands thoroughly after handling.

The Core Protective Barrier: Required PPE

Your first and most effective line of defense is not PPE, but an engineering control . All handling of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation of dusts and vapors[4][5]. PPE serves as the final, essential barrier to protect you from residual or accidental exposure.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Mandatory: Wear tightly fitting chemical splash goggles that provide a complete seal around the eyes, conforming to EN 166 (EU) or NIOSH (US) standards[1][6]. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.

  • Conditional: When handling larger quantities (>10g) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles[5][7]. The face shield protects the entire face but does not provide the necessary seal around the eyes that goggles do.

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Nitrile gloves are the standard recommendation for general chemical handling, offering good resistance to a wide variety of substances[8]. Always inspect gloves for tears or perforations before use[5].

  • Technique: For procedures involving significant risk of contamination, the use of double gloves is best practice. This allows for the removal of the outer, contaminated glove without exposing the skin.

  • Hygiene: Remove gloves using a technique that avoids touching the outer surface with your bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste container and wash hands thoroughly with soap and water[9].

Body Protection
  • Laboratory Coat: A clean, flame-resistant lab coat that is fully buttoned is mandatory to protect your skin and personal clothing from contamination[5].

  • Impervious Clothing: For large-scale operations or spill cleanup, fire/flame resistant and impervious clothing, such as a chemical-resistant apron or coveralls, is required[1].

Respiratory Protection

While the fume hood is the primary control, respiratory protection is necessary in specific scenarios.

  • Standard Operations: No respiratory protection is needed if all work is conducted within a certified fume hood.

  • Spill or Fume Hood Failure: In the event of a large spill or ventilation failure, a full-face respirator with combination organic vapor/acid gas/particulate (e.g., ABEK-P2/P3) cartridges is required[1][9].

  • Maintenance: Any personnel required to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards[10]. A surgical mask provides no protection from chemical dust or vapors[10][11].

Procedural Discipline: Workflows and Protocols

Adherence to established procedures is paramount for creating a self-validating system of safety. The following workflow and protocols provide a clear, step-by-step guide for safe operations.

PPE_Decision_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_ops Operation & Disposal start Start: Prepare to handle This compound assess_task Assess Task: - Weighing solid? - Preparing solution? - Large or small scale? start->assess_task check_controls Verify Engineering Controls: - Fume Hood ON? - Sash at correct height? - Area decontaminated? assess_task->check_controls select_ppe Select Core PPE: 1. Lab Coat (buttoned) 2. Nitrile Gloves (inspect) 3. Splash Goggles (sealed) check_controls->select_ppe additional_ppe Additional PPE needed? (e.g., Face Shield, Double Gloves, Chemical Apron) select_ppe->additional_ppe don_ppe Don PPE in Sequence: 1. Lab Coat 2. Goggles 3. Gloves (over cuffs) perform_task Perform Task Inside Fume Hood don_ppe->perform_task additional_ppe->don_ppe No additional_ppe->don_ppe Yes, add items doff_ppe Doff PPE Correctly to Avoid Contamination perform_task->doff_ppe dispose Dispose of Contaminated PPE and Chemical Waste Properly doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash end_op End of Operation wash->end_op

Caption: PPE selection and operational workflow for handling hazardous chemicals.

Experimental Protocol 1: Donning PPE
  • Verify Area Safety: Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.

  • Body Protection: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Hand Protection: Put on your first pair of nitrile gloves. Pull the cuffs of the gloves over the cuffs of your lab coat to create a seal. If double-gloving, put on the second pair over the first.

Experimental Protocol 2: Doffing PPE (to prevent cross-contamination)

This sequence is critical and must be performed methodically.

  • Decontaminate (if necessary): Before exiting the fume hood, wipe down the exterior of your gloves if they are grossly contaminated.

  • Remove Outer Gloves (if double-gloved): Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them.

  • Remove Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap from behind your head. Avoid touching the front surface. Place them in a designated area for cleaning.

  • Remove Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, letting it slide down your arms. As you pull your arms out, turn the sleeves inside out. Fold the coat so the contaminated exterior is folded inward. Place it in the proper receptacle for laundry or disposal.

  • Remove Inner Gloves: Perform the same removal technique as described in step 2.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Operational Plan: Waste Disposal

Proper segregation and disposal of waste are crucial to prevent environmental contamination and accidental exposure.

  • Solid Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container[5].

  • Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, weigh boats, pipette tips, paper towels) must be placed in a designated hazardous waste container[12]. Do not mix this waste with regular trash.

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may involve puncturing it to prevent reuse[4].

  • Disposal Method: Final disposal of the chemical waste must be handled by a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing[4]. Do not discharge any amount of this chemical to sewer systems[4].

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Type Immediate First-Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[3][4].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[4].
Ingestion Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[4].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.